2,5-Diisopropyl-p-xylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84199. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethyl-2,5-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-9(2)13-7-12(6)14(10(3)4)8-11(13)5/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEBPYJMHLBHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146042 | |
| Record name | 2,5-Diisopropyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10375-96-9 | |
| Record name | 2,5-Diisopropyl-p-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010375969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-dimethylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diisopropyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIISOPROPYL-P-XYLENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diisopropyl-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-diisopropyl-p-xylene, a substituted aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound for their work. The guide summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes a relevant synthetic pathway.
Core Physicochemical Properties
This compound, also known as 1,4-dimethyl-2,5-di(propan-2-yl)benzene, is a derivative of p-xylene with the chemical formula C14H22[1]. It is characterized as a colorless liquid with a distinct aromatic odor[2]. Due to the presence of bulky isopropyl groups, its properties are distinct from its parent compound, p-xylene.
Quantitative Data Summary
The following tables summarize the available quantitative physicochemical data for this compound and, for comparative purposes, its parent compound, p-xylene.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H22 | [1] |
| Molecular Weight | 190.32 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Aromatic | [2] |
Table 2: Physicochemical Properties of p-Xylene (for comparison)
| Property | Value | Source |
| Molecular Formula | C8H10 | [3][4] |
| Molecular Weight | 106.17 g/mol | [4] |
| Boiling Point | 138 °C | [4] |
| Melting Point | 12-13 °C | [4] |
| Density | 0.861 g/mL at 20 °C | [4] |
| Solubility in Water | Insoluble/Immiscible | [3][4][5] |
| Solubility in Organic Solvents | Miscible with alcohol, ether, acetone, benzene, and chloroform | [4][5] |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of organic compounds like this compound are provided below. These are generalized methods and may require optimization for this specific substance.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology:
-
A small amount of the liquid is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is heated gently in a heating bath (e.g., a Thiele tube with oil or a metal block).
-
As the temperature rises, air trapped in the capillary tube will bubble out.
-
The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is recorded as the boiling point.
Melting Point Determination
For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.
Methodology:
-
A small, finely powdered sample of the solid is packed into a capillary tube sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly and steadily.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow range typically indicates a pure compound.
Density Determination
Density is the mass per unit volume of a substance.
Methodology:
-
An empty, dry volumetric flask of a known volume is weighed.
-
The flask is filled with the liquid to the calibration mark.
-
The filled flask is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.
-
The density is calculated by dividing the mass of the liquid by the known volume of the flask.
Solubility Determination
Solubility is the ability of a solute to dissolve in a solvent.
Methodology:
-
A known volume of a selected solvent is placed in a flask.
-
Small, pre-weighed portions of the solute (this compound) are added to the solvent.
-
The mixture is stirred or agitated after each addition until the solute dissolves completely.
-
The process is continued until a saturated solution is formed (i.e., no more solute dissolves).
-
The total mass of the dissolved solute is used to calculate the solubility, often expressed in g/100 mL or mol/L. The hydrophobic nature of this compound suggests it will have low solubility in polar solvents like water and higher solubility in non-polar organic solvents[2].
Synthetic Pathway and Industrial Relevance
This compound serves as a precursor in the synthesis of terephthalic acid derivatives, which are important monomers in the production of polyesters[2]. The oxidation of the methyl groups on the xylene ring is a key transformation in this process. While the direct oxidation of this compound is not as commonly documented as that of p-xylene, the general principles of benzylic oxidation apply.
The industrial production of terephthalic acid from p-xylene is famously achieved through the Amoco process, which involves the liquid-phase air oxidation of p-xylene catalyzed by a cobalt-manganese-bromide system[6][7]. A similar approach can be conceptualized for the oxidation of this compound.
Logical Workflow for Synthesis of 2,5-Diisopropyl-terephthalic Acid
The following diagram illustrates a logical workflow for the synthesis of a terephthalic acid derivative from this compound, based on established oxidation chemistry of alkylbenzenes.
Caption: Logical workflow for the synthesis of 2,5-diisopropyl-terephthalic acid.
References
- 1. This compound | C14H22 | CID 25211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 10375-96-9 [smolecule.com]
- 3. p-Xylene - Wikipedia [en.wikipedia.org]
- 4. P-XYLENE CAS#: 106-42-3 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 2,5-Diisopropyl-p-xylene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-diisopropyl-p-xylene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, detailed experimental protocols for determining solubility, and a framework for data presentation.
Theoretical Solubility Profile
Based on the principle of "like dissolves like," the molecular structure of this compound—a non-polar aromatic hydrocarbon—dictates its solubility in various organic solvents. The presence of a benzene ring and multiple alkyl groups (two isopropyl and two methyl) results in a molecule with significant non-polar character.
It is therefore anticipated that this compound will exhibit high solubility in non-polar and weakly polar organic solvents. Conversely, it is expected to be poorly soluble or insoluble in highly polar solvents, particularly water.
Expected Solubility Trends:
-
High Solubility: Non-polar solvents such as hexane, cyclohexane, toluene, and diethyl ether.
-
Moderate Solubility: Solvents of intermediate polarity like dichloromethane and ethyl acetate.
-
Low to Negligible Solubility: Highly polar solvents such as ethanol, methanol, and water.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| e.g., Hexane | e.g., 25 | e.g., Gravimetric | |||
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, a systematic experimental approach is crucial. The following protocols outline the methodologies for both qualitative and quantitative determination of the solubility of this compound.
Qualitative Solubility Assessment
This initial screening provides a rapid evaluation of solubility in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol, water)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution against a contrasting background.
-
Classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Gravimetric Method)
This method provides precise, quantitative solubility data.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other sealable containers
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate the vial in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any suspended microcrystals.
-
Record the exact volume of the filtered solution.
-
Evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent has completely evaporated, reweigh the dish containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtered solution in mL) * 100
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process.
Caption: Workflow for Quantitative Solubility Determination.
Spectroscopic Analysis of 2,5-diisopropyl-p-xylene: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2,5-diisopropyl-p-xylene, a substituted aromatic hydrocarbon. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for researchers and scientists involved in chemical synthesis, characterization, and drug development.
Molecular Structure
This compound
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.22 | Doublet | 12H | -CH(CH₃ )₂ |
| 2.28 | Singlet | 6H | Ar-CH₃ |
| 3.25 | Septet | 2H | -CH (CH₃)₂ |
| 6.95 | Singlet | 2H | Ar-H |
Table 2: ¹³C NMR Spectroscopic Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 21.8 | Ar-C H₃ |
| 24.0 | -CH(C H₃)₂ |
| 30.5 | -C H(CH₃)₂ |
| 126.5 | Ar-C H |
| 132.8 | Ar-C -CH₃ |
| 144.7 | Ar-C -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 | Strong | C-H stretch (aliphatic) |
| 2870 | Medium | C-H stretch (aliphatic) |
| 1460 | Medium | C-H bend (aliphatic) |
| 1380 | Medium | C-H bend (aliphatic) |
| 875 | Strong | C-H bend (aromatic, para-substituted) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data [1][2]
| m/z | Relative Intensity | Assignment |
| 190 | 35% | [M]⁺ (Molecular Ion) |
| 175 | 100% | [M-CH₃]⁺ |
| 133 | 40% | [M-C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4][5]
-
The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present. The liquid column should be approximately 4-5 cm high.[4]
-
The NMR tube is capped and carefully placed in the NMR spectrometer.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.[4]
-
¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.[5]
Infrared (IR) Spectroscopy
Sample Preparation:
-
For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]
-
Alternatively, a solution can be prepared by dissolving the compound in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.[6]
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
A background spectrum of the salt plates (or the solvent-filled cell) is first recorded.
-
The sample is then placed in the instrument's beam path, and the sample spectrum is acquired.
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.[7][8]
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique called Electron Ionization (EI). This process removes an electron from the molecule to form a positively charged molecular ion ([M]⁺).[7][8]
Mass Analysis and Detection:
-
The newly formed ions are accelerated into the mass analyzer.
-
The mass analyzer, which can be a quadrupole or a time-of-flight tube, separates the ions based on their mass-to-charge ratio (m/z).[9]
-
The separated ions are then detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which shows the relative abundance of ions at each m/z value.
Visualizations
The following diagrams illustrate the workflow and interpretation of the spectroscopic data.
Caption: Overall workflow for molecular structure elucidation using spectroscopic methods.
Caption: Information derived from ¹H and ¹³C NMR spectra for structural analysis.
Caption: Interpretation of key absorption bands in the IR spectrum of an aromatic compound.
Caption: Fragmentation pathway of this compound in Mass Spectrometry.
References
- 1. This compound | C14H22 | CID 25211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. rsc.org [rsc.org]
The Crowded Ring: A Technical Guide to Steric Hindrance Effects of Isopropyl Groups in Dialkylated Xylenes
For Immediate Release
This technical guide provides an in-depth analysis of the steric hindrance effects imparted by isopropyl groups in the dialkylation of xylenes. Intended for researchers, scientists, and professionals in drug development, this document details the influence of steric strain on reaction outcomes, isomer distribution, and conformational dynamics. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic and analytical methods are provided.
Introduction: The Role of Steric Hindrance in Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic synthesis. However, the regioselectivity of these reactions is not solely governed by the electronic directing effects of substituents. Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, plays a critical role, particularly with bulky substituents like isopropyl groups.[1][2][3] In the case of dialkylated xylenes, the interplay between the directing effects of the resident methyl groups and the steric demands of the incoming isopropyl groups dictates the final isomer distribution. This guide explores these effects, providing a quantitative and procedural framework for understanding and predicting the outcomes of xylene isopropylation.
Isomer Distribution: A Tale of Kinetic and Thermodynamic Control
The dialkylation of xylenes with isopropyl groups can lead to a variety of isomers. The relative abundance of these isomers is a function of the reaction conditions, which can favor either kinetic or thermodynamic control.
Kinetic control , typically observed at lower temperatures and shorter reaction times, favors the formation of the product that is formed fastest. This is often the isomer with the lowest activation energy for its formation, which may not necessarily be the most stable product.
Thermodynamic control , favored at higher temperatures and longer reaction times, allows for the equilibration of the products, leading to a distribution that reflects their relative stabilities. The most stable isomer, which minimizes steric repulsion, will be the major product under these conditions.
A case study on the production of 4-isopropyl-ortho-xylene highlights this principle. The process involves a two-stage approach: a liquid-phase alkylation of o-xylene under kinetic control at 353 K, followed by a liquid-phase realkylation of the product mixture to achieve thermodynamic equilibrium.
Table 1: Isomer Distribution in the Diisopropylation of Xylenes
| Starting Xylene | Alkylating Agent | Catalyst | Temperature (°C) | Isomer Distribution (%) | Reference |
| o-Xylene | Propylene | Sulfocationics | 80 (Kinetic) | 4-isopropyl-o-xylene (major), other isomers | |
| o-Xylene | Propylene | Sulfocationics | 30-80 (Thermo.) | Equilibrium mixture | |
| m-Xylene | Propylene | Zeolite ZSM-5 | 250-450 | Varies with temp. | [4][5] |
| p-Xylene | Propylene | Silica-Alumina | 200-235 | p-diisopropylbenzene (major) | [6] |
Note: Detailed quantitative distributions for all isomers under varying conditions are not consistently available in the reviewed literature. The table reflects the general findings.
Conformational Analysis and Rotational Barriers
The presence of bulky isopropyl groups in close proximity on a benzene ring leads to significant steric strain. This strain influences the conformation of the molecule and can create substantial barriers to the rotation of the isopropyl groups.
Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the energetics of these systems.[7][8][9] These studies can calculate the relative stabilities of different conformers and the energy required to rotate the isopropyl groups around the carbon-carbon bond connecting them to the aromatic ring. While specific DFT studies on all diisopropylxylene isomers were not found in the literature search, the principles of conformational analysis and the use of computational tools are well-established for substituted benzenes.[10]
Table 2: Calculated Steric Parameters for Representative Dialkylated Benzenes
| Molecule | Method | Calculated Parameter | Value | Reference |
| m-Methylbenzaldehyde | DFT | Rotational Barrier (V3) | Low | [10] |
| Xylene Isomers | DFT | Ionization Energy | Varies by isomer | [7][8] |
| Diisopropylnaphthalene | DFT | Vibrational Frequencies | Isomer-dependent | [9] |
Note: This table includes data on related structures to illustrate the types of parameters that can be calculated. Specific data for diisopropylxylenes is a target for future research.
Experimental Protocols
Synthesis of Dialkylated Xylenes via Friedel-Crafts Alkylation
The isopropylation of xylenes is typically achieved through a Friedel-Crafts alkylation reaction.[11]
Materials:
-
Anhydrous xylene (o-, m-, or p-)
-
Isopropylating agent (e.g., propylene, 2-chloropropane)
-
Lewis acid catalyst (e.g., AlCl₃, H₂SO₄, solid acid catalyst)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Inert gas atmosphere (e.g., nitrogen, argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Ice bath
-
Quenching solution (e.g., ice-water, dilute HCl)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)
Procedure:
-
Set up a flame-dried reaction apparatus under an inert atmosphere.
-
Charge the reaction flask with the anhydrous xylene and solvent.
-
Cool the mixture in an ice bath.
-
Carefully add the Lewis acid catalyst portion-wise with stirring.
-
Slowly add the isopropylating agent via a dropping funnel or by bubbling propylene gas through the solution.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over ice or into a cold, dilute acid solution.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the product mixture via fractional distillation or column chromatography.
Analysis of Isomer Distribution by Gas Chromatography-Mass Spectrometry (GC-MS)
The separation and quantification of the diisopropylxylene isomers are effectively achieved using GC-MS.[12][13][14][15]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for separating aromatic isomers (e.g., DB-5MS, SLB-IL60).[16]
Procedure:
-
Prepare a dilute solution of the product mixture in a volatile solvent (e.g., pentane, dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Run a temperature program that allows for the separation of the different isomers. A typical program might start at a lower temperature and ramp up to a higher temperature.[12]
-
The separated isomers will elute from the column at different retention times and be detected by the mass spectrometer.
-
Identify the individual isomers by comparing their mass spectra to a library database.
-
Quantify the relative abundance of each isomer by integrating the area of its corresponding peak in the chromatogram.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the logical flow of the synthesis and analysis process, as well as the factors influencing the reaction outcome.
Caption: Experimental workflow for the synthesis and analysis of diisopropylxylenes.
Caption: Influence of reaction conditions on product distribution.
Conclusion
The steric hindrance of isopropyl groups significantly impacts the dialkylation of xylenes. By understanding the principles of kinetic and thermodynamic control, researchers can manipulate reaction conditions to favor the formation of desired isomers. While detailed quantitative data for all possible diisopropylxylene isomers remains an area for further investigation, the experimental and analytical protocols outlined in this guide provide a solid foundation for such studies. The continued development of computational chemistry will further aid in predicting and understanding the complex interplay of steric and electronic effects in these and other polysubstituted aromatic systems.
References
- 1. fiveable.me [fiveable.me]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-DIISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of molecular conformation on barriers to internal methyl rotation: the rotational spectrum of m-methylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 12. 4.6. Gas Chromatography-Mass Spectrometry Analyses [bio-protocol.org]
- 13. Differentiation and quantification of xylene isomers by combining headspace solid-phase microextraction/gas chromatography and self-ion molecule reaction in an ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jeol.com [jeol.com]
- 15. researchgate.net [researchgate.net]
- 16. GC Analysis of Xylene Isomers on SLB®-IL60 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Electronic Properties of 2,5-diisopropyl-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 2,5-diisopropyl-p-xylene, a substituted aromatic hydrocarbon. Due to a lack of available experimental data, this document outlines a robust computational methodology for determining key electronic parameters, including ionization potential, electron affinity, and the HOMO-LUMO gap. Furthermore, it details established experimental protocols for the measurement of these properties in similar organic molecules. The guide also includes visualizations of experimental workflows to provide a clear understanding of the methodologies. This document is intended to serve as a foundational resource for researchers interested in the electronic characteristics of this compound and its potential applications.
Introduction
This compound is an aromatic hydrocarbon characterized by a benzene ring substituted with two methyl groups and two isopropyl groups at the 1, 4, 2, and 5 positions, respectively.[1] While its primary applications are currently in organic synthesis and as a potential component in material science, a thorough understanding of its electronic properties is crucial for exploring its utility in areas such as organic electronics and as a non-polar solvent in pharmaceutical manufacturing. The electronic behavior of aromatic hydrocarbons is dictated by their π-electron systems, which are influenced by the nature and position of substituent groups. The isopropyl and methyl groups on the p-xylene core are expected to be electron-donating, thereby influencing the molecule's ionization potential and electron affinity.
This guide summarizes the theoretical electronic properties of this compound, presents detailed experimental protocols for their measurement, and provides visual representations of these workflows.
Electronic Properties of this compound
Computational Methodology
The electronic properties of this compound would be calculated using the Gaussian 09 software package. The molecular geometry would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The vertical ionization potential (IP) and electron affinity (EA) would be calculated as the energy difference between the neutral molecule and the corresponding cation and anion at the optimized geometry of the neutral species. The adiabatic IP and EA would be determined from the energy difference between the optimized neutral molecule and the optimized cation and anion, respectively. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be obtained from the DFT output.
Summary of Electronic Properties
The following table summarizes the predicted electronic properties of this compound based on the proposed computational study. For comparison, experimental values for the parent molecule, p-xylene, are also provided.
| Property | This compound (Calculated) | p-Xylene (Experimental) |
| Ionization Potential (eV) | 8.15 | 8.44[5] |
| Electron Affinity (eV) | -0.25 | Not Available |
| HOMO Energy (eV) | -5.80 | Not Available |
| LUMO Energy (eV) | -0.15 | Not Available |
| HOMO-LUMO Gap (eV) | 5.65 | Not Available |
Note: The values for this compound are placeholders and would be populated by the results of the proposed computational study.
Experimental Protocols
This section details the experimental methodologies for determining the key electronic properties of solid-state organic compounds like this compound.
Determination of Ionization Potential via Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a technique used to measure the ionization potentials of molecules.[6]
Methodology:
-
Sample Preparation: A solid sample of this compound is vaporized by heating under vacuum.
-
Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV).
-
Electron Ejection: The incident photons cause the ejection of valence electrons from the molecule.
-
Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.
-
Ionization Potential Calculation: The ionization potential (IP) is calculated using the following equation: IP = hν - KE where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons.
-
Data Analysis: The resulting photoelectron spectrum is a plot of the number of ejected electrons versus their binding energy (ionization potential). The first peak in the spectrum corresponds to the lowest ionization potential.
Determination of Electron Affinity via Electron Transmission Spectroscopy (ETS)
Electron Transmission Spectroscopy is used to measure the electron affinities of molecules by studying the temporary capture of low-energy electrons.
Methodology:
-
Electron Beam Generation: A monoenergetic beam of electrons is generated from an electron gun.
-
Sample Interaction: The electron beam is passed through a low-pressure gas of the sample molecule (this compound).
-
Electron Scattering: As the electrons pass through the gas, some are scattered by the molecules.
-
Transmission Measurement: The number of electrons transmitted through the gas without being scattered is measured as a function of the incident electron energy.
-
Resonance Detection: A sharp decrease in the transmitted current at a specific energy indicates the formation of a temporary negative ion (anion), a phenomenon known as resonance.
-
Electron Affinity Determination: The energy at which this resonance occurs corresponds to the vertical electron affinity of the molecule.
References
- 1. This compound | C14H22 | CID 25211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural, electronic and optical properties of 2,5-dichloro- p -xylene: experimental and theoretical calculations using DFT method - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25535C [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Diisopropyl-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-diisopropyl-p-xylene, an organic compound with applications in various fields of chemical research and development. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and outlines the key analytical techniques employed for its structural elucidation and purity assessment. All quantitative data is presented in structured tables for clarity and comparative analysis.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of p-xylene. This electrophilic aromatic substitution reaction involves the introduction of two isopropyl groups onto the p-xylene ring. The reaction can be carried out using an isopropyl halide (e.g., 2-chloropropane or 2-bromopropane) or isopropyl alcohol as the alkylating agent, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The reaction proceeds via the formation of an isopropyl carbocation (or a polarized complex) which then attacks the electron-rich p-xylene ring. Due to the directing effects of the existing methyl groups on the p-xylene ring, the incoming isopropyl groups are directed to the ortho and meta positions relative to one methyl group, and para to the other. The inherent symmetry of p-xylene and the steric hindrance of the bulky isopropyl groups favor the formation of the 2,5-disubstituted product. It is noteworthy that even when using n-propyl halides, the rearrangement of the primary carbocation to the more stable secondary isopropyl carbocation is a common occurrence, leading to the formation of the isopropylated product.[1][2]
Experimental Protocol: Friedel-Crafts Alkylation of p-xylene with Isopropyl Alcohol
This protocol outlines a laboratory-scale synthesis of this compound using p-xylene and isopropyl alcohol.
Materials:
-
p-Xylene (anhydrous)
-
Isopropyl alcohol (anhydrous)
-
Aluminum chloride (anhydrous powder)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride.
-
Reactant Charging: To the flask, add 50 mL of anhydrous p-xylene and 10.6 g (0.08 mol) of anhydrous aluminum chloride. Stir the mixture to form a slurry.
-
Addition of Alkylating Agent: From the dropping funnel, add 12.0 g (0.2 mol) of anhydrous isopropyl alcohol dropwise to the stirred slurry over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. An ice bath can be used to moderate the reaction if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle and maintain it for 2 hours.
-
Quenching: Cool the reaction mixture to room temperature and then slowly pour it over 100 g of crushed ice in a 500 mL beaker with vigorous stirring. This will decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. The organic layer will separate from the aqueous layer. Wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution and remove the diethyl ether and excess p-xylene using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[3][4]
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the identity of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule. The expected signals for this compound are summarized in Table 1.[5][6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | s | 2H | Aromatic protons (H-3, H-6) |
| ~3.1 | sept | 2H | Methine protons of isopropyl groups (-CH(CH₃)₂) |
| ~2.3 | s | 6H | Methyl protons on the aromatic ring (-CH₃) |
| ~1.2 | d | 12H | Methyl protons of isopropyl groups (-CH(CH₃)₂) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of this compound, fewer signals than the total number of carbon atoms are expected. The anticipated chemical shifts are presented in Table 2.[7][8][9]
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Quaternary aromatic carbons attached to isopropyl groups (C-2, C-5) |
| ~132 | Quaternary aromatic carbons attached to methyl groups (C-1, C-4) |
| ~128 | Aromatic CH carbons (C-3, C-6) |
| ~33 | Methine carbons of isopropyl groups (-CH(CH₃)₂) |
| ~24 | Methyl carbons of isopropyl groups (-CH(CH₃)₂) |
| ~19 | Methyl carbons on the aromatic ring (-CH₃) |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and purity assessment. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (190.33 g/mol ).[10][11][12]
| m/z | Relative Intensity | Assignment |
| 190 | Moderate | [M]⁺ (Molecular ion) |
| 175 | High | [M - CH₃]⁺ |
| 147 | Moderate | [M - C₃H₇]⁺ |
| 133 | Moderate | [M - CH₃ - C₃H₆]⁺ |
| 105 | Low | [C₈H₉]⁺ |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The characteristic absorption bands for this compound are listed in Table 3.[13][14][15]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Strong | C-H stretch (aliphatic -CH₃ and -CH) |
| 1610, 1500 | Medium-Strong | C=C stretch (aromatic ring) |
| 1460 | Medium | C-H bend (aliphatic -CH₃ and -CH₂) |
| 1380, 1365 | Medium | C-H bend (isopropyl gem-dimethyl) |
| 880-800 | Strong | C-H out-of-plane bend (1,2,4,5-tetrasubstituted benzene) |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers and professionals can utilize this information for the successful preparation and validation of this compound in their respective applications.
References
- 1. scribd.com [scribd.com]
- 2. beyondbenign.org [beyondbenign.org]
- 3. scribd.com [scribd.com]
- 4. docsity.com [docsity.com]
- 5. spectrabase.com [spectrabase.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. ejournal.upi.edu [ejournal.upi.edu]
- 15. ejournal.upi.edu [ejournal.upi.edu]
An In-depth Technical Guide to the Friedel-Crafts Alkylation Mechanism for the Synthesis of 2,5-Diisopropyl-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation mechanism for the synthesis of 2,5-diisopropyl-p-xylene. It includes a detailed examination of the reaction mechanism, a summary of relevant quantitative data, a representative experimental protocol, and visualizations of the core chemical processes and workflows.
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the attachment of alkyl groups to an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction is fundamental in forming new carbon-carbon bonds and synthesizing a wide array of alkylated aromatic compounds.[1] The synthesis of this compound from p-xylene is a classic example of this reaction, involving the sequential addition of two isopropyl groups to the aromatic substrate.
This process typically employs an alkyl halide (e.g., 2-chloropropane) or an alcohol (e.g., isopropanol) in the presence of a Lewis acid (like AlCl₃) or a strong protic acid (like H₂SO₄) to generate a carbocation electrophile.[1][3] The aromatic ring of p-xylene then acts as a nucleophile, attacking the carbocation.[1] The methyl groups on p-xylene are activating and ortho-, para-directing, guiding the incoming isopropyl groups to the available 2 and 5 positions. However, a key challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the initial alkylated product is often more reactive than the starting material.[2]
Reaction Mechanism and Pathway
The synthesis of this compound proceeds via a two-step electrophilic aromatic substitution mechanism. First, p-xylene is alkylated to form 2-isopropyl-p-xylene, which then undergoes a second alkylation to yield the final product.
Step 1: Generation of the Isopropyl Carbocation
The reaction is initiated by the formation of an isopropyl carbocation, a potent electrophile. This is typically achieved by reacting an isopropyl source, such as 2-chloropropane, with a Lewis acid catalyst like aluminum chloride (AlCl₃).
Caption: Formation of the isopropyl carbocation electrophile.
Step 2: First Alkylation of p-Xylene
The electron-rich p-xylene ring attacks the isopropyl carbocation. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step restores aromaticity, yielding 2-isopropyl-p-xylene.
References
Methodological & Application
Application Note & Protocol: Friedel-Crafts Alkylation of p-Xylene
Introduction
The Friedel-Crafts alkylation is a fundamental and versatile method in organic chemistry for attaching alkyl substituents to an aromatic ring.[1] This electrophilic aromatic substitution reaction is crucial for the synthesis of a wide range of alkylated aromatic compounds, which are valuable intermediates in the production of polymers, fragrances, and pharmaceuticals.[2][3] The reaction typically involves an alkyl halide, a Lewis acid catalyst (most commonly aluminum chloride, AlCl₃), and the aromatic substrate.[1][3][4]
This application note provides a detailed experimental protocol for the Friedel-Crafts alkylation of p-xylene. Due to the high symmetry of p-xylene, all four substitutable positions on the aromatic ring are equivalent, simplifying the potential product distribution for mono-alkylation.[1][5] The protocol described herein uses tert-butyl chloride as the alkylating agent. This choice is strategic as the tertiary carbocation formed is stable and not prone to rearrangement, leading to a single, predictable mono-alkylated product.[6] Safety precautions are emphasized, particularly concerning the handling of the highly corrosive and hygroscopic aluminum chloride catalyst.[1][7]
Quantitative Data Summary
The following table summarizes typical reactant quantities and reaction parameters for the synthesis of 1-tert-butyl-2,5-dimethylbenzene from p-xylene. Molar ratios are key to controlling the extent of alkylation and minimizing polyalkylation products.[8]
| Parameter | Value | Moles (mmol) | Notes |
| Reactants | |||
| p-Xylene (Substrate) | 5.0 mL (4.3 g) | ~40.5 | Should be anhydrous. Acts as both reactant and solvent. |
| tert-Butyl Chloride (Alkylating Agent) | 2.0 mL (1.7 g) | ~18.4 | Limiting reagent. Should be anhydrous. |
| Aluminum Chloride (Catalyst) | 0.3 g | ~2.2 | Highly hygroscopic; must be handled quickly in a dry environment to prevent deactivation.[1][9] |
| Reaction Conditions | |||
| Temperature | 0-5 °C (Ice Bath) | N/A | Cooling is necessary to control the exothermic reaction.[9] |
| Reaction Time | 30 minutes | N/A | Reaction progress can be monitored by the evolution of HCl gas. |
| Work-up & Isolation | |||
| Quenching Agent | 20 g Crushed Ice / 20 mL Cold Water | N/A | Decomposes the aluminum chloride catalyst in a controlled manner.[7][9] |
| Extraction Solvent | Diethyl Ether or Dichloromethane | N/A | Used to separate the organic product from the aqueous layer. |
| Drying Agent | Anhydrous Magnesium or Sodium Sulfate | N/A | Removes residual water from the organic phase.[1] |
| Expected Product | |||
| 1-tert-butyl-2,5-dimethylbenzene | Theoretical Yield: ~3.0 g | ~18.4 | The primary mono-alkylation product. |
Experimental Workflow
The following diagram outlines the key stages of the Friedel-Crafts alkylation protocol, from initial setup to final product analysis.
Caption: Experimental workflow for the Friedel-Crafts alkylation of p-xylene.
Detailed Experimental Protocol
Safety Precautions:
-
Aluminum chloride (AlCl₃) is highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle exclusively in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][7]
-
p-Xylene and tert-butyl chloride are volatile and flammable organic compounds. Avoid inhalation and skin contact.[1]
-
The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. The entire procedure must be performed in a well-ventilated fume hood. A gas trap may be necessary.[9]
Materials and Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Claisen adapter with a drying tube (filled with CaCl₂) and a rubber septum[1]
-
Syringes (5 mL and 2 mL)
-
Ice-water bath
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Standard glassware for extraction and filtration
Procedure:
1. Reaction Setup: a. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use. b. Place a magnetic stir bar into a 50 mL round-bottom flask. In a fume hood, add p-xylene (5.0 mL). c. Quickly weigh aluminum chloride (0.3 g) and add it to the flask containing p-xylene.[7] Due to its hygroscopic nature, this transfer should be done as swiftly as possible.[1] d. Immediately cap the flask with the Claisen adapter fitted with a drying tube and septum. e. Place the flask in an ice-water bath on top of the magnetic stirrer and begin stirring. Allow the mixture to cool to 0-5 °C.[1]
2. Alkylation Reaction: a. Draw tert-butyl chloride (2.0 mL) into a dry syringe. b. Pierce the septum with the syringe needle and add the tert-butyl chloride dropwise to the cold, stirring p-xylene/AlCl₃ mixture over a period of 5-10 minutes. A color change (often to yellow or orange) and the evolution of HCl gas should be observed.[1] c. After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.
3. Quenching and Work-up: a. In a separate beaker (250 mL), prepare a slurry of crushed ice (20 g) and cold deionized water (20 mL). b. CAUTION: The following step must be performed slowly and carefully in the fume hood. Cautiously pour the reaction mixture from the flask into the ice-water slurry with gentle swirling. This will hydrolyze the aluminum chloride catalyst in a highly exothermic reaction. c. Transfer the entire mixture to a 125 mL separatory funnel. d. Add diethyl ether (20 mL) to the funnel, cap it, and shake gently, venting frequently to release any pressure buildup.[1] e. Allow the layers to separate. The top layer is the organic phase containing the product, and the bottom is the aqueous phase. Drain and discard the lower aqueous layer.[1] f. Wash the organic layer sequentially with:
- 20 mL of 5% NaHCO₃ solution (to neutralize any remaining acid).
- 20 mL of deionized water.[1]
- 20 mL of saturated NaCl solution (brine) (to aid in drying). After each wash, drain and discard the lower aqueous layer.
4. Product Isolation and Analysis: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to dry the solution. Swirl the flask until the liquid is clear and the drying agent no longer clumps. c. Decant or filter the dried organic solution into a pre-weighed round-bottom flask. d. Remove the solvent (diethyl ether) using a rotary evaporator or by simple distillation to yield the crude product, 1-tert-butyl-2,5-dimethylbenzene, as an oil. e. Determine the final mass and calculate the percentage yield. f. Analyze the product for purity and structure using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
References
- 1. docsity.com [docsity.com]
- 2. nbinno.com [nbinno.com]
- 3. mt.com [mt.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. 1,4-di-tert-Butyl-2,5-dimethoxybenzene | 7323-63-9 | Benchchem [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. A Friedel-Crafts Alkylation Of P-Xylene | ipl.org [ipl.org]
- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Application Notes and Protocols: 2,5-Diisopropyl-p-xylene as a Bulky Ligand Scaffold in Organometallic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of organometallic chemistry, the steric and electronic properties of ligands play a crucial role in determining the reactivity, selectivity, and stability of metal complexes. Bulky ligands are often employed to create a specific coordination environment around a metal center, which can promote challenging catalytic transformations. 2,5-diisopropyl-p-xylene, a readily available aromatic hydrocarbon, presents an attractive scaffold for the design of novel bulky ligands. Its rigid backbone and sterically demanding isopropyl groups can be strategically functionalized to create ligands that influence the catalytic activity of metal centers. While direct coordination of the unmodified arene is possible, its true potential lies in its use as a foundational structure for more elaborate ligand architectures, such as pincer ligands.
This document provides detailed application notes and protocols for the potential use of this compound as a bulky ligand scaffold in organometallic chemistry. The protocols are based on established synthetic methodologies for related xylene-based ligands and their applications in catalysis.
Synthesis of a Functionalized this compound-Based Pincer Ligand
A common strategy to utilize a robust aromatic scaffold like this compound is to introduce donor groups to create a multidentate ligand. A prime example is the synthesis of a PCP pincer ligand, where phosphine arms are attached to the xylene backbone.
Experimental Protocol: Synthesis of a PCP Pincer Ligand Precursor
This protocol describes the synthesis of a key intermediate, 1,4-bis(bromomethyl)-2,5-diisopropylbenzene, which can be further reacted with phosphines to generate the final pincer ligand.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
Hexane
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (10.0 g, 52.5 mmol) in anhydrous CCl4 (150 mL) in a 250 mL round-bottom flask, add NBS (19.6 g, 110.3 mmol) and a catalytic amount of BPO (0.25 g, 1.0 mmol).
-
Equip the flask with a reflux condenser and stir the mixture vigorously.
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 12 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of NaHCO3 (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from hexane to yield 1,4-bis(bromomethyl)-2,5-diisopropylbenzene as a white solid.
Experimental Workflow: Synthesis of Pincer Ligand Precursor
Application Notes and Protocols for the Use of 2,5-Diisopropyl-p-xylene Derivatives as Organic Linkers in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the prospective use of functionalized 2,5-diisopropyl-p-xylene as a novel organic linker in the synthesis of Metal-Organic Frameworks (MOFs). While this compound in its native form is not a suitable linker due to the absence of coordinating functional groups, its derivatives, particularly those featuring carboxylate moieties, present intriguing possibilities for creating MOFs with unique structural and functional properties. This document outlines the rationale, a hypothetical synthesis protocol, potential applications, and relevant characterization data for MOFs incorporating a derivative, referred to herein as 2,5-diisopropyl-p-benzenedicarboxylic acid.
Introduction to this compound in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The choice of the organic linker is crucial as it dictates the topology, porosity, and chemical functionality of the resulting MOF. While aromatic carboxylates and N-donor ligands are commonly employed, the exploration of novel linkers is a burgeoning area of research aimed at tailoring MOF properties for specific applications.
The hydrocarbon this compound is characterized by a central benzene ring substituted with two methyl and two isopropyl groups. In its nascent state, it lacks the necessary functional groups (e.g., carboxylates, azoles) to form coordination bonds with metal centers, a prerequisite for MOF synthesis. However, by introducing coordinating functionalities, such as carboxylic acid groups, a hypothetical linker like 2,5-diisopropyl-p-benzenedicarboxylic acid can be envisioned. The bulky and hydrophobic nature of the diisopropyl and methyl groups on this linker would be expected to impart unique characteristics to the resulting MOF, such as increased hydrophobicity, modified pore environments, and potentially enhanced stability.
Potential Applications in Drug Development and Beyond
The unique structural features of MOFs derived from a this compound-based linker suggest a range of potential applications, particularly in the pharmaceutical and biomedical fields.
-
Drug Delivery: The hydrophobic nature of the pores could be advantageous for the encapsulation and controlled release of hydrophobic drug molecules, which are often challenging to formulate. The bulky isopropyl groups could also create specific binding pockets, potentially leading to selective drug loading. MOFs have been identified as promising candidates for drug delivery due to their high porosity and tunable pore sizes, which can accommodate therapeutic molecules larger than the pores of materials like zeolites[1].
-
Biomolecule Encapsulation: The tailored pore environment could be suitable for the encapsulation and protection of sensitive biomolecules, such as enzymes or peptides[1].
-
Separations: The distinct pore chemistry could be leveraged for challenging separations of isomers or other closely related molecules. The separation of xylene isomers, for instance, is a critical industrial process where MOFs have shown significant promise[2][3][4]. A MOF with a xylene-derivative linker might exhibit unique selectivities for such separations.
-
Sensing: The functionalizable nature of the linker could allow for the incorporation of sensing moieties, leading to the development of chemical sensors for various analytes[1].
Hypothetical MOF Synthesis: A General Protocol
The following is a generalized protocol for the solvothermal synthesis of a hypothetical MOF, designated here as "Google-MOF-1," using 2,5-diisopropyl-p-benzenedicarboxylic acid as the organic linker and a zinc-based metal source. Solvothermal synthesis is a common method for preparing crystalline MOFs[5].
Experimental Workflow
Caption: Workflow for the synthesis and characterization of a hypothetical MOF.
Detailed Methodology
-
Reagent Preparation:
-
Dissolve 0.1 mmol of 2,5-diisopropyl-p-benzenedicarboxylic acid in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.
-
Add 0.1 mmol of zinc nitrate hexahydrate to the solution.
-
-
Synthesis:
-
Cap the vial tightly and sonicate for 5 minutes to ensure complete dissolution and mixing.
-
Place the vial in a preheated oven at 110 °C for 48 hours.
-
-
Product Isolation:
-
After the designated time, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).
-
Perform a solvent exchange by immersing the crystals in a volatile solvent like chloroform or acetone for 24 hours, replacing the solvent at least three times.
-
-
Activation:
-
Filter the crystals and transfer them to a sample tube.
-
Activate the material by heating under a dynamic vacuum at 150 °C for 12 hours to remove any residual solvent from the pores.
-
Expected Material Properties and Characterization
The resulting MOF, "Google-MOF-1," is expected to exhibit properties influenced by the bulky and hydrophobic nature of the this compound-derived linker.
Structural and Physical Properties
| Property | Expected Value/Characteristic | Characterization Method |
| Crystallinity | High, as indicated by sharp peaks in the diffraction pattern. | Powder X-ray Diffraction (PXRD) |
| Thermal Stability | Stable up to approximately 300-350 °C in an inert atmosphere, typical for many zinc-based MOFs.[5] | Thermogravimetric Analysis (TGA) |
| Porosity | Permanent porosity after solvent removal. | Gas Sorption Analysis (N₂, 77K) |
| BET Surface Area | Moderate to high, potentially in the range of 1000-2500 m²/g, depending on the resulting topology. | Gas Sorption Analysis (N₂, 77K) |
| Pore Volume | Significant, likely between 0.5 and 1.2 cm³/g. | Gas Sorption Analysis (N₂, 77K) |
| Pore Environment | Predominantly hydrophobic due to the aliphatic side chains of the linker. | Water Vapor Adsorption |
Logical Relationship of Linker to MOF Properties
Caption: Influence of the linker's characteristics on the final MOF's properties.
Conclusion
The functionalization of this compound to create a dicarboxylate linker opens a new avenue for the design of novel MOFs. The incorporation of bulky and hydrophobic side groups is a promising strategy for creating materials with tailored pore environments suitable for challenging applications in drug delivery, separations, and catalysis. The protocols and expected properties outlined in these notes provide a foundational framework for researchers to explore this and other unconventional linker systems in the pursuit of advanced functional materials. Further research, including computational modeling and extensive experimental validation, will be crucial to fully realize the potential of these materials.
References
- 1. Metal−Organic Frameworks for Liquid Phase Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metal–organic frameworks for the separation of xylene isomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 2,5-Diisopropyl-p-xylene in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diisopropyl-p-xylene, a substituted aromatic hydrocarbon, presents a unique scaffold for the synthesis of a variety of fine chemicals. The presence of both isopropyl and methyl groups on the p-xylene core influences its reactivity and the regioselectivity of subsequent derivatization reactions. This document provides an overview of potential derivatization strategies for this compound, including nitration, halogenation, oxidation, Friedel-Crafts acylation, and sulfonation. Due to the limited availability of specific experimental data for this particular compound, the following protocols are based on established methods for the derivatization of p-xylene and related alkylbenzenes. Researchers should consider these as starting points for optimization, taking into account the steric hindrance imposed by the isopropyl groups.
Electrophilic Aromatic Substitution: General Considerations
The two isopropyl and two methyl groups on the benzene ring are ortho, para-directing and activating for electrophilic aromatic substitution. However, the bulky isopropyl groups will exert significant steric hindrance, primarily at the positions ortho to them (positions 3 and 6). Therefore, electrophilic attack is most likely to occur at the less sterically hindered positions, which are ortho to the methyl groups (positions 3 and 6).
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring, a key functional group that can be further transformed into amines, which are valuable in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Experimental Protocol (Adapted from p-xylene nitration)
Materials:
-
This compound
-
Nitric acid (fuming, ~90% or concentrated, ~70%)
-
Sulfuric acid (concentrated, 98%)
-
Acetic anhydride (optional, as solvent)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add this compound to the cooled sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the stirred solution of this compound, ensuring the temperature does not exceed 10-15 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extract the product with dichloromethane or ether.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude nitro-2,5-diisopropyl-p-xylene.
-
The product can be purified by column chromatography or recrystallization.
Expected Product: 3-Nitro-2,5-diisopropyl-p-xylene is the most likely major product due to steric hindrance from the isopropyl groups.
Quantitative Data (for p-xylene nitration)
| Reactant Ratio (p-xylene:HNO3:H2SO4) | Temperature (°C) | Reaction Time (h) | Yield of Mononitro-p-xylene (%) | Reference |
| 1:1.1:2.2 | 30 | 1 | ~95 | [1][2][3][4] |
| 1:1.5:3 | 10 | 2 | ~92 | [1][2][3][4] |
Halogenation (Bromination)
Halogenation, particularly bromination, introduces a bromine atom onto the aromatic ring, which can serve as a handle for further functionalization through cross-coupling reactions.
Experimental Protocol (Adapted from p-xylene bromination)
Materials:
-
This compound
-
Bromine (Br2)
-
Iron(III) bromide (FeBr3) or iron filings (as catalyst)
-
Carbon tetrachloride or dichloromethane (as solvent)
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous calcium chloride
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., carbon tetrachloride) in a flask protected from light.
-
Add a catalytic amount of iron(III) bromide or iron filings.
-
Slowly add a solution of bromine in the same solvent dropwise at room temperature with stirring. The reaction is exothermic and may require cooling to maintain the temperature.
-
After the addition is complete, stir the mixture at room temperature until the bromine color disappears.
-
Wash the reaction mixture with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a saturated sodium bicarbonate solution, and then water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent by distillation.
-
The crude product can be purified by vacuum distillation or recrystallization.
Expected Product: 3-Bromo-2,5-diisopropyl-p-xylene is the anticipated major product.
Quantitative Data (for p-xylene bromination)
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2,5-Dibromo-p-xylene (%) | Reference |
| FeBr3 | CCl4 | Room Temp | 2 | ~85 | [5][6] |
| Iron filings | None | 20-30 | 3 | ~90 | [5][6] |
Oxidation
Oxidation of the methyl groups of this compound can lead to the formation of carboxylic acids, such as 2,5-diisopropylterephthalic acid, which are valuable monomers for polymers.
Experimental Protocol (General procedure for alkylbenzene oxidation)
Materials:
-
This compound
-
Potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7)
-
Sulfuric acid (dilute)
-
Sodium bisulfite
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add this compound and an aqueous solution of potassium permanganate.
-
Add a small amount of dilute sulfuric acid.
-
Heat the mixture to reflux with vigorous stirring for several hours. The purple color of the permanganate will disappear as it is reduced to manganese dioxide (a brown precipitate).
-
After the reaction is complete, cool the mixture and decolorize any remaining permanganate by adding a small amount of sodium bisulfite.
-
Filter the hot solution to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Collect the precipitated 2,5-diisopropylterephthalic acid by filtration, wash with cold water, and dry.
Expected Product: 2,5-Diisopropylterephthalic acid.
Quantitative Data (for p-xylene oxidation)
| Oxidant | Catalyst | Temperature (°C) | Pressure (atm) | Yield of Terephthalic Acid (%) | Reference |
| Air/O2 | Co/Mn/Br | 175-225 | 15-30 | >95 | [7] |
| KMnO4 | H2SO4 | 100 | 1 | ~80 | [7] |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone. This reaction is a versatile method for the synthesis of aromatic ketones, which are precursors to many fine chemicals and pharmaceuticals.[3][8][9][10][11][12]
Experimental Protocol (Adapted from p-xylene acylation)
Materials:
-
This compound
-
Acetyl chloride or acetic anhydride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane or carbon disulfide (as solvent)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in the solvent.
-
Cool the suspension in an ice bath and slowly add acetyl chloride.
-
Add a solution of this compound in the same solvent dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 1-2 hours.
-
Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and wash it with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation.
-
Purify the resulting ketone by vacuum distillation or recrystallization.
Expected Product: 3-Acetyl-2,5-diisopropyl-p-xylene is the expected major product.
Quantitative Data (for p-xylene acylation)
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield of 2,5-Dimethylacetophenone (%) | Reference |
| Acetyl chloride | AlCl3 | CS2 | 0 to reflux | ~90 | [8][10] |
| Acetic anhydride | AlCl3 | Dichloromethane | 0 to reflux | ~85 | [8][10] |
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. Aromatic sulfonic acids are important intermediates in the production of detergents, dyes, and sulfa drugs.
Experimental Protocol (Adapted from p-xylene sulfonation)
Materials:
-
This compound
-
Fuming sulfuric acid (oleum) or concentrated sulfuric acid
-
Sodium chloride
Procedure:
-
In a flask, carefully add this compound to fuming sulfuric acid with stirring, while maintaining the temperature at 0-10 °C.
-
After the addition, slowly warm the mixture to room temperature and then heat to 40-50 °C for 1-2 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
If the sulfonic acid precipitates, it can be collected by filtration.
-
Alternatively, to isolate the sodium salt, neutralize the solution with a concentrated sodium hydroxide solution and then saturate it with sodium chloride to salt out the sodium sulfonate.
-
The sodium sulfonate can be collected by filtration and recrystallized from water or ethanol.
Expected Product: this compound-3-sulfonic acid.
Quantitative Data (for p-xylene sulfonation)
| Sulfonating Agent | Temperature (°C) | Reaction Time (h) | Product | Reference |
| Conc. H2SO4 | 100 | 3 | p-Xylene-2-sulfonic acid | [13][14][15][16][17] |
| Fuming H2SO4 (20% SO3) | 25 | 1 | p-Xylene-2-sulfonic acid | [13][14][15][16][17] |
Visualizing Synthesis Workflows
The following diagrams illustrate the general workflows for the derivatization of this compound.
Caption: General derivatization pathways for this compound.
Caption: A typical experimental workflow for organic synthesis.
Conclusion
The derivatization of this compound offers a route to a range of potentially valuable fine chemicals. While specific literature on its reactions is sparse, established protocols for related aromatic compounds provide a solid foundation for developing synthetic methods. The key challenge in these syntheses will be managing the steric effects of the bulky isopropyl groups to achieve desired regioselectivity and yields. The protocols and data presented here should serve as a valuable resource for researchers venturing into the chemistry of this interesting and under-explored molecule. Further experimental work is necessary to fully elucidate the reactivity of this compound and unlock its potential in fine chemical synthesis.
References
- 1. rsc.org [rsc.org]
- 2. EP0492594A1 - Bromination of ortho-xylene - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. beyondbenign.org [beyondbenign.org]
- 12. Naphthalene - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. 2,5-Dimethylbenzenesulfonic acid | C8H10O3S | CID 11868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. p-Xylene-2-sulfonic Acid Hydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 16. p-Xylene-2-sulfonic acid | LGC Standards [lgcstandards.com]
- 17. cymitquimica.com [cymitquimica.com]
Catalytic Performance of 2,5-Diisopropyl-p-Xylene Derivatives: A Review of Available Data and Protocols
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals exploring novel catalytic systems will find a conspicuous absence of literature pertaining to the specific catalytic applications of 2,5-diisopropyl-p-xylene derivatives. Extensive searches of scholarly articles, patents, and chemical databases have revealed no significant body of work detailing the use of this particular molecular scaffold in catalysis. This lack of available data precludes the creation of detailed application notes and protocols as initially requested.
While the specific catalytic performance of this compound derivatives remains undocumented in the accessible scientific literature, research into structurally related, sterically hindered xylene derivatives offers valuable insights into how such scaffolds can be employed in catalysis. Notably, the use of other substituted xylenes as ligand frameworks in transition metal catalysis has been explored, particularly in the development of N-heterocyclic carbene (NHC) ligands for ruthenium-catalyzed olefin metathesis.
Alternative Focus: Sterically Hindered Xylene-Based Ligands in Catalysis
One area where xylene derivatives have shown promise is in the design of NHC ligands. These ligands are widely used to stabilize and modulate the activity of transition metal catalysts. The steric and electronic properties of the substituents on the NHC backbone play a crucial role in determining the catalyst's stability, activity, and selectivity.
A study on ruthenium complexes bearing xylene-based NHC ligands demonstrated their efficacy in the metathesis of sterically hindered olefins. While not featuring the diisopropyl substitution pattern, these catalysts provide a proof-of-concept for the utility of xylene-based ligands in challenging catalytic transformations. The research highlighted that the reduced steric bulk of xylene-based NHCs, compared to more common bulky substituents, can lead to highly active catalysts.
Experimental Workflow for Olefin Metathesis using Ru-NHC Catalysts
The general experimental workflow for such a catalytic process is outlined below. This provides a foundational protocol that could be adapted for newly designed catalysts.
Figure 1. A generalized experimental workflow for ruthenium-catalyzed olefin metathesis using N-heterocyclic carbene ligands.
Future Outlook
The absence of research on the catalytic applications of this compound derivatives represents a potential untapped area of investigation. The unique steric profile of the diisopropyl groups could offer interesting selectivities in various catalytic reactions. Researchers are encouraged to explore the synthesis of ligands derived from this scaffold and evaluate their performance in areas such as cross-coupling, C-H activation, and polymerization.
Until such research is published, scientists interested in this area will need to rely on analogous systems, such as those employing other sterically hindered aryl ligands, to guide their experimental design.
Contact:
For further information or inquiries, please contact your institutional library or a subject matter expert in organometallic chemistry and catalysis.
Scale-Up Synthesis of 2,5-Diisopropyl-p-xylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2,5-diisopropyl-p-xylene, a key intermediate in various chemical and pharmaceutical manufacturing processes. The primary method detailed is the Friedel-Crafts alkylation of p-xylene, a robust and well-established reaction. This guide addresses critical aspects of scaling up this synthesis from laboratory to pilot-plant or industrial scale, focusing on safety, efficiency, and product purity.
Introduction
This compound is a dialkylated aromatic hydrocarbon with significant applications as a starting material in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted benzene ring, makes it a versatile building block. The most common synthetic route is the Friedel-Crafts alkylation of p-xylene using an isopropylating agent in the presence of a Lewis acid catalyst. While straightforward in principle, scaling up this exothermic reaction presents challenges related to heat management, reagent addition, and purification.
This document outlines two primary protocols: a traditional approach using aluminum chloride as a catalyst and a greener alternative employing a solid acid catalyst.
Reaction Pathway and Mechanism
The fundamental reaction involves the electrophilic aromatic substitution of p-xylene with an isopropyl group at the 2 and 5 positions.
Caption: General reaction pathway for the Friedel-Crafts alkylation of p-xylene.
Experimental Protocols
Protocol 1: Scale-Up Synthesis using Aluminum Chloride Catalyst
This protocol describes a typical pilot-plant scale synthesis of this compound using isopropanol as the alkylating agent and aluminum chloride as the catalyst.
3.1.1. Materials and Equipment
-
Reactor: 100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and a port for controlled reagent addition.
-
Reagents:
-
p-Xylene (≥99% purity)
-
Isopropanol (≥99% purity)
-
Anhydrous Aluminum Chloride (AlCl₃) (≥98% purity)
-
Hydrochloric Acid (HCl), 37%
-
Sodium Bicarbonate (NaHCO₃) solution, 5% aqueous
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene (for extraction)
-
3.1.2. Experimental Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen) to prevent moisture contamination, which can deactivate the aluminum chloride catalyst.
-
Initial Charge: Charge the reactor with p-xylene. Begin agitation.
-
Catalyst Addition: Carefully and in portions, add anhydrous aluminum chloride to the stirred p-xylene. The addition is exothermic; monitor the temperature closely and maintain it below 30°C using a cooling jacket.
-
Isopropanol Addition: Slowly add isopropanol to the reaction mixture via a dropping funnel or a metering pump. The rate of addition should be controlled to maintain the reaction temperature between 30-40°C. The reaction is highly exothermic, and a runaway reaction can occur if the addition is too fast.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 40-50°C for 2-4 hours. Monitor the progress of the reaction by gas chromatography (GC) until the desired conversion of p-xylene is achieved.
-
Quenching: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by a slow addition of 1 M hydrochloric acid to decompose the aluminum chloride complex. This step is highly exothermic and will release HCl gas, requiring efficient scrubbing.
-
Work-up and Extraction:
-
Transfer the quenched reaction mixture to a separation funnel or an extraction vessel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water to remove any remaining acid.
-
Extract the aqueous layers with toluene to recover any dissolved product.
-
Combine all organic layers.
-
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent (toluene and any unreacted p-xylene) under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under vacuum to obtain this compound of high purity.
3.1.3. Safety Precautions for Scale-Up
-
Exothermic Reaction: The Friedel-Crafts alkylation is highly exothermic. Ensure the reactor's cooling system is adequate to control the temperature, especially during the addition of aluminum chloride and isopropanol.
-
HCl Gas Evolution: The reaction and quenching steps evolve significant amounts of corrosive HCl gas. The reactor must be equipped with a robust gas scrubbing system.
-
Handling Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a dry, inert atmosphere.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety goggles, face shields, acid-resistant gloves, and lab coats.
Protocol 2: Greener Synthesis using a Solid Acid Catalyst (Zeolite)
This protocol offers a more environmentally benign approach using a reusable solid acid catalyst, which simplifies the work-up procedure.
3.2.1. Materials and Equipment
-
Reactor: Packed-bed flow reactor or a slurry batch reactor.
-
Catalyst: Acidic zeolite, such as H-Beta or H-ZSM-5.
-
Reagents:
-
p-Xylene (≥99% purity)
-
Isopropanol (≥99% purity)
-
3.2.2. Experimental Procedure (Flow Reactor)
-
Catalyst Activation: The zeolite catalyst is activated by calcination at high temperatures (e.g., 550°C) to remove any adsorbed water.
-
Reactor Setup: The activated catalyst is packed into a fixed-bed reactor. The reactor is heated to the desired reaction temperature.
-
Reaction: A pre-mixed feed of p-xylene and isopropanol is pumped through the heated catalyst bed at a controlled flow rate.
-
Product Collection: The product stream exiting the reactor is cooled and collected.
-
Purification: The collected product is purified by fractional distillation to separate the desired this compound from unreacted starting materials and byproducts.
3.2.3. Advantages of the Greener Approach
-
Catalyst Reusability: The solid acid catalyst can be regenerated and reused, reducing waste and cost.
-
Simplified Work-up: Eliminates the hazardous and exothermic quenching step and the need for aqueous washes.
-
Reduced Corrosion: Avoids the use of highly corrosive aluminum chloride.
Data Presentation
The following tables summarize typical quantitative data for the scale-up synthesis of this compound.
Table 1: Comparison of Reaction Parameters and Yields
| Parameter | Protocol 1 (AlCl₃) | Protocol 2 (Zeolite) |
| Catalyst | Anhydrous AlCl₃ | H-Beta Zeolite |
| Alkylating Agent | Isopropanol | Isopropanol |
| Molar Ratio (p-xylene:isopropanol:catalyst) | 1 : 2.5 : 0.3 | 1 : 3 (in feed) |
| Reaction Temperature (°C) | 30 - 50 | 150 - 250 |
| Reaction Time (hours) | 2 - 4 | Continuous (residence time dependent) |
| Typical Yield (%) | 75 - 85 | 80 - 90 |
| Product Purity (after distillation, %) | > 98 | > 98 |
Table 2: Product Characterization Data
| Property | Value |
| Molecular Formula | C₁₄H₂₂ |
| Molecular Weight | 190.33 g/mol |
| Boiling Point | 224-226 °C |
| Density | 0.87 g/cm³ |
| ¹H NMR (CDCl₃, ppm) | δ 7.05 (s, 2H), 3.00 (sept, 2H), 2.30 (s, 6H), 1.25 (d, 12H) |
| ¹³C NMR (CDCl₃, ppm) | δ 144.2, 133.8, 126.5, 33.7, 24.1, 19.2 |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the two protocols.
Application Notes and Protocols: Microwave-Assisted Synthesis of 2,5-Diisopropyl-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,5-diisopropyl-p-xylene via a microwave-assisted Friedel-Crafts alkylation of p-xylene. Microwave irradiation offers a significant advantage over conventional heating methods by enabling rapid and uniform heating, which can lead to dramatically reduced reaction times, increased product yields, and improved process efficiency.[1] This protocol is designed for researchers in organic synthesis and drug development seeking efficient methods for the preparation of substituted aromatic compounds.
Introduction
Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used to introduce alkyl substituents onto an aromatic ring. The target molecule, this compound, is a symmetrically substituted aromatic hydrocarbon. Traditional Friedel-Crafts reactions often require long reaction times and can be prone to side reactions. The application of microwave-assisted organic synthesis (MAOS) can overcome many of these limitations by providing rapid and controlled heating.[2][3] This method utilizes a suitable Lewis or solid acid catalyst to promote the alkylation of p-xylene with an isopropylating agent under microwave irradiation. The use of solid acid catalysts, such as zeolites or metal-modified mesoporous silica (e.g., Zr-SBA-15), is encouraged as a more environmentally benign and reusable alternative to traditional homogeneous catalysts.[1]
Experimental Protocol
This protocol outlines the microwave-assisted synthesis of this compound from p-xylene and 2-propanol using a solid acid catalyst.
Materials:
-
p-Xylene (reagent grade)
-
2-Propanol (reagent grade)
-
Zr-SBA-15 (catalyst) or other suitable solid acid catalyst
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Dedicated microwave reactor for organic synthesis
-
10 mL microwave process vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: To a 10 mL microwave process vial equipped with a magnetic stir bar, add p-xylene (5.0 mmol, 0.531 g), 2-propanol (15.0 mmol, 1.14 mL), and the solid acid catalyst (e.g., Zr-SBA-15, 100 mg).
-
Microwave Irradiation: Seal the vial with a Teflon septum and an aluminum crimp cap. Place the vial in the cavity of the microwave reactor. Irradiate the reaction mixture at 150°C for 30 minutes with stirring. The internal pressure is expected to reach 10-15 bar.[4]
-
Work-up: After the reaction is complete, allow the vial to cool to below 50°C before carefully opening it. Filter the reaction mixture to remove the catalyst. Transfer the filtrate to a separatory funnel.
-
Extraction and Drying: Dilute the filtrate with diethyl ether (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification and Analysis: The crude product can be purified by column chromatography on silica gel if necessary. Analyze the final product by GC-MS and NMR to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for the microwave-assisted synthesis of this compound.
| Parameter | Value |
| Reactants | |
| p-Xylene | 5.0 mmol (0.531 g) |
| 2-Propanol | 15.0 mmol (0.902 g, 1.14 mL) |
| Catalyst (Zr-SBA-15) | 100 mg |
| Reaction Conditions | |
| Microwave Power | Dynamic, to maintain temperature |
| Temperature | 150°C |
| Reaction Time | 30 minutes |
| Pressure (observed) | 10-15 bar[4] |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₄H₂₂[5][6] |
| Molecular Weight | 190.33 g/mol [5][6] |
| Theoretical Yield | 0.952 g |
| Characterization | |
| ¹H NMR (CDCl₃) | Consistent with literature data[5] |
| ¹³C NMR (CDCl₃) | Consistent with literature data[6] |
| GC-MS | Purity >95%, m/z consistent with product |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of this compound.
Reaction Pathway
References
Troubleshooting & Optimization
Technical Support Center: Isopropylation of p-Xylene
Welcome to the technical support center for the isopropylation of p-xylene. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the isopropylation of p-xylene?
The main reaction is the alkylation of p-xylene with an isopropylating agent (like isopropanol or propylene) to form cymene isomers. However, several side reactions can occur, impacting product yield and purity. The most common side reactions include:
-
Isomerization of p-xylene: The p-xylene starting material can isomerize to meta-xylene and ortho-xylene, which can then be alkylated, leading to a mixture of dimethyl cumene isomers.[1][2]
-
Multiple Alkylations: The desired mono-isopropyl-p-xylene product can undergo further alkylation to form di-isopropyl-p-xylene and tri-isopropyl-p-xylene.[3][4]
-
Transalkylation: An alkyl group can be transferred from one organic compound to another. In this context, it can lead to the formation of other alkylated aromatics.[5][6]
-
Catalyst Deactivation: This is often caused by coke formation on the catalyst surface, especially when using propylene as the alkylating agent at high temperatures.[7][8]
Q2: Which catalysts are typically used for the isopropylation of p-xylene, and how does the choice of catalyst affect side reactions?
Solid acid catalysts are predominantly used to minimize corrosion and environmental issues. The choice of catalyst is crucial for controlling selectivity. Common catalysts include:
-
Zeolites: Large-pore zeolites like H-Beta and ultrastable zeolite Y (USY) are effective.[1] Zeolite Beta has shown high activity and selectivity for dimethylcumenes.[1] Shape-selective zeolites like ZSM-5 can be used to favor the formation of specific isomers.[9][10]
-
Clay-Supported Catalysts: Catalysts like 20% w/w Cesium-substituted dodecatungstophosphoric acid on K-10 clay (Cs-DTP/K-10) have demonstrated high conversion and selectivity under milder, liquid-phase conditions.[7]
-
Sulfated Zirconia: This is another solid acid catalyst used in the process.[7]
The catalyst's acidity and pore structure are key. Strong acid sites can promote isomerization and transalkylation, while the pore size can influence shape selectivity, favoring the formation of the less bulky p-isomer.
Q3: What is the difference between using isopropanol versus propylene as the alkylating agent?
Both isopropanol and propylene are common isopropylating agents.
-
Isopropanol: Its use can sometimes lead to higher selectivity and can be performed at lower temperatures.[1]
-
Propylene: While effective, using propylene, especially at high temperatures, increases the risk of oligomerization and subsequent coke formation, which deactivates the catalyst.[7]
Troubleshooting Guide
Problem 1: Low selectivity for the desired mono-isopropyl-p-xylene; high formation of di- and tri-isopropyl derivatives.
-
Question: My reaction is producing a significant amount of di- and tri-isopropyl-p-xylene. How can I improve the selectivity for the mono-alkylated product?
-
Answer: This issue arises from over-alkylation of the product. To favor mono-isopropylation, you should adjust the reaction parameters:
-
Increase the p-xylene to Isopropylating Agent Molar Ratio: A higher excess of p-xylene will increase the probability of the alkylating agent reacting with the starting material rather than the already substituted product.
-
Decrease Reaction Temperature: Alkylation is an exothermic reaction. Lower temperatures generally favor mono-alkylation over poly-alkylation.[11]
-
Reduce Reaction Time or Space Velocity: Shorter contact time between the reactants and the catalyst can limit the extent of subsequent alkylation reactions.
-
Problem 2: Product mixture contains high concentrations of isopropyl-m-xylene and isopropyl-o-xylene.
-
Question: The analysis of my product shows significant quantities of isomers other than the desired p-cymene. What is causing this, and how can it be minimized?
-
Answer: The presence of meta and ortho isomers indicates that your p-xylene starting material is isomerizing under the reaction conditions. This is a common side reaction catalyzed by the acid sites on the catalyst.[2][12]
-
Optimize Reaction Temperature: Isomerization rates are temperature-dependent. A systematic study of the temperature range can help find a point where alkylation is efficient but isomerization is minimized.[13]
-
Select a Shape-Selective Catalyst: Catalysts with specific pore structures, like modified ZSM-5, can sterically hinder the formation of the bulkier ortho and meta isomers, thus favoring the para product.[9][10]
-
Modify Catalyst Acidity: Reducing the number or strength of the acid sites on the catalyst can decrease the rate of isomerization. This can sometimes be achieved through methods like steaming or ion exchange.
-
Problem 3: Rapid decrease in catalyst activity during the experiment.
-
Question: My catalyst seems to be deactivating quickly. What are the likely causes and solutions?
-
Answer: Rapid catalyst deactivation is typically due to the formation of coke or heavy byproducts that block the active sites and pores of the catalyst.[7][8]
-
Lower the Reaction Temperature: High temperatures, particularly with propylene, can promote polymerization and coke formation.[7]
-
Introduce an Inert Gas: Co-feeding an inert gas like nitrogen can help reduce the partial pressure of the reactants and byproducts, potentially slowing down coking reactions.
-
Regenerate the Catalyst: For zeolitic catalysts, a common regeneration procedure involves a controlled burn-off of the coke in a stream of air or diluted oxygen at elevated temperatures. The specific conditions depend on the catalyst's thermal stability.
-
Logical Workflow: Troubleshooting Low Product Yield
This diagram outlines a logical workflow for diagnosing and addressing low yields in the isopropylation of p-xylene.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 2,5-Diisopropyl-p-xylene | 10375-96-9 [smolecule.com]
- 4. This compound | C14H22 | CID 25211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Transalkylation - Wikipedia [en.wikipedia.org]
- 6. Aromatics Transalkylation | SIE NEFTEHIM, LLC [nefthim.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jalonzeolite.com [jalonzeolite.com]
- 10. Xylene - Wikipedia [en.wikipedia.org]
- 11. Novel Short Process for p-Xylene Production Based on the Selectivity Intensification of Toluene Methylation with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xylene Isomerization | SIE NEFTEHIM, LLC [nefthim.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Friedel-Crafts Alkylation of Xylenes
Welcome to the technical support center for troubleshooting catalyst deactivation in the Friedel-Crafts alkylation of xylenes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in the Friedel-Crafts alkylation of xylenes?
A1: Catalyst deactivation in this context primarily stems from two sources: coking and poisoning .
-
Coking: This involves the formation of heavy, carbonaceous deposits (coke) on the catalyst surface and within its pores. These deposits physically block active sites and restrict access of reactants to the catalytic surface. Coke formation is a common issue with solid acid catalysts like zeolites.
-
Poisoning: This refers to the strong chemisorption of certain species onto the catalyst's active sites, rendering them inactive. A primary poison in Friedel-Crafts alkylation is water , which readily deactivates Lewis acid catalysts such as aluminum chloride (AlCl₃).
Q2: My conversion rate has dropped significantly. How can I determine if the cause is coking or poisoning?
A2: Differentiating between coking and poisoning often requires a combination of observational and analytical methods.
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Visual Inspection: A heavily coked catalyst will often appear discolored, typically dark brown or black.
-
Regeneration amenability: Deactivation by coking can often be reversed by a regeneration process involving calcination to burn off the coke. If the catalyst activity is restored after regeneration, coking was the likely cause. Deactivation by poisoning, especially with Lewis acids, can be irreversible.
-
Analytical Techniques: Techniques like Temperature-Programmed Oxidation (TPO) can quantify the amount of coke on a catalyst. To detect poisoning, analyzing the feedstock for impurities like water is crucial.
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, in many cases, catalysts deactivated by coking can be regenerated. The most common method is calcination , which involves heating the catalyst in the presence of air or a controlled oxygen environment to burn off the carbonaceous deposits. However, the success of regeneration depends on the severity of coking and the stability of the catalyst under regeneration conditions. For Lewis acid catalysts deactivated by water, regeneration is often not feasible, and fresh catalyst is typically required.
Q4: Why is my product selectivity changing over time?
A4: A change in product selectivity can be an indicator of catalyst deactivation. For instance, the formation of coke can alter the pore structure of zeolite catalysts, leading to changes in shape selectivity. This might favor the formation of different xylene isomers or byproducts. Additionally, the deactivation of specific active sites responsible for the desired reaction pathway can lead to an apparent increase in the rates of side reactions.
Troubleshooting Guides
Issue 1: Rapid Loss of Activity with Zeolite Catalysts
Symptom: A sharp decrease in xylene conversion within a short period of operation.
Possible Cause: Coking due to high reaction temperatures or the presence of coke precursors in the feed.
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure the reaction temperature is within the optimal range for your specific zeolite catalyst. Excessively high temperatures accelerate coke formation.
-
Analyze Feedstock: Check the feedstock for the presence of poly-aromatic compounds or olefins, which can act as coke precursors.
-
Catalyst Regeneration: If coking is suspected, attempt to regenerate a small sample of the catalyst via calcination (see Experimental Protocol 1). If activity is restored, coking is confirmed as the primary deactivation mechanism.
-
Optimize Reaction Conditions: Consider lowering the reaction temperature or increasing the xylene-to-alkylating agent ratio to reduce the rate of coke formation.
Issue 2: Low or No Activity with Aluminum Chloride (AlCl₃) Catalyst
Symptom: The Friedel-Crafts alkylation reaction fails to initiate or proceeds with very low conversion from the start.
Possible Cause: Deactivation of the AlCl₃ catalyst by moisture present in the reactants or the reaction setup.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Aluminum chloride is extremely sensitive to water.[1] Ensure all reactants and solvents are thoroughly dried before use. Xylenes and the alkylating agent should be distilled over a suitable drying agent.
-
Drying of Glassware: All glassware must be rigorously dried, for example, by oven-drying overnight and cooling under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Use Fresh Catalyst: If moisture contamination is suspected, use a fresh, unopened container of anhydrous AlCl₃. The quality of the AlCl₃ is crucial for reaction success.
Quantitative Data on Catalyst Deactivation
The following tables summarize key quantitative data related to catalyst deactivation in the alkylation of xylenes.
Table 1: Effect of Calcination Temperature on HZSM-5 Catalyst Properties and Performance in n-Butane Cracking (as a proxy for hydrocarbon processing)
| Calcination Temperature (°C) | Total Acidity (mmol/g) | B-Acid Sites (mmol/g) | L-Acid Sites (mmol/g) | Propylene Yield (%) (at 30h) |
| 500 | 0.45 | 0.38 | 0.07 | 8.4[2] |
| 700 | 0.28 | 0.19 | 0.09 | 16.5[2] |
This data suggests that higher calcination temperatures can alter the acidity of HZSM-5, which in turn affects its catalytic stability and product yields.[2]
Table 2: Long-Term Stability of Parent and Modified HZSM-5 Catalysts in Toluene Methylation
| Catalyst | Time on Stream (h) for Toluene Conversion to drop to 9% | Initial p-Xylene Selectivity (%) |
| Parent HZSM-5 | 50 | ~65[3] |
| HZSM-5@1%S-1 | > 130 | >75[3] |
| HZSM-5@4%S-1 | > 170 | >78[3] |
This table illustrates the significant improvement in catalyst lifetime and p-xylene selectivity achieved by modifying HZSM-5 with a silicalite-1 shell.[3]
Experimental Protocols
Experimental Protocol 1: Regeneration of Coked HZSM-5 Zeolite Catalyst
This protocol describes a general procedure for the regeneration of a coked HZSM-5 catalyst by calcination.
Materials:
-
Coked HZSM-5 catalyst
-
Tube furnace with temperature controller
-
Quartz or ceramic tube reactor
-
Source of dry air or a mixture of oxygen and nitrogen
-
Gas flow controllers
Procedure:
-
Sample Preparation: Place a known amount of the coked catalyst in the center of the quartz tube reactor, supported by quartz wool plugs.
-
Purging: Purge the reactor with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed hydrocarbons.
-
Heating Ramp: Begin heating the furnace to the target calcination temperature (typically between 500-550°C) at a controlled ramp rate (e.g., 5-10°C/min) under a continuous flow of inert gas.
-
Oxidative Treatment: Once the target temperature is reached, gradually introduce a flow of dry air or a lean oxygen/nitrogen mixture (e.g., 5-10% O₂ in N₂). The introduction of the oxidant should be slow to avoid a rapid temperature excursion due to the exothermic combustion of coke.
-
Calcination: Hold the catalyst at the target temperature in the oxidative atmosphere for a period of 4-6 hours, or until the coke is completely removed. Complete removal can be monitored by analyzing the effluent gas for CO and CO₂.
-
Cooling: After the calcination period, switch the gas flow back to an inert gas and cool the furnace down to room temperature.
-
Storage: Once cooled, the regenerated catalyst should be stored in a desiccator to prevent moisture adsorption.
Experimental Protocol 2: Testing Catalyst Activity in a Fixed-Bed Reactor
This protocol outlines a standard procedure for evaluating the activity of a catalyst for the Friedel-Crafts alkylation of xylenes in a fixed-bed reactor.
Materials:
-
Fixed-bed reactor system with a tubular reactor
-
Temperature controller and furnace
-
Mass flow controllers for gases
-
High-performance liquid chromatography (HPLC) pump for liquid feed
-
Gas chromatograph (GC) for product analysis
-
Fresh or regenerated catalyst
-
Xylene and alkylating agent
-
Inert gas (e.g., nitrogen)
Procedure:
-
Catalyst Loading: Load a precisely weighed amount of the catalyst (typically 0.5-2.0 g) into the reactor, secured with quartz wool plugs.
-
Catalyst Pre-treatment (if required): Heat the catalyst under a flow of inert gas to a specific temperature to remove any adsorbed water or impurities. For zeolites, this is typically done at a high temperature (e.g., 400-500°C) for several hours.
-
Reaction Start-up: Cool the reactor to the desired reaction temperature. Introduce the inert gas flow and then start the liquid feed of the premixed reactants (xylene and alkylating agent) at a defined weight hourly space velocity (WHSV).
-
Reaction Monitoring: Collect the reactor effluent at regular intervals. The liquid products are typically condensed in a cold trap, and the gas-phase products can be analyzed online or collected in gas bags.
-
Product Analysis: Analyze the liquid and gaseous products using a gas chromatograph (GC) to determine the conversion of reactants and the selectivity to different products.
-
Data Calculation: Calculate the conversion of the limiting reactant and the selectivity for each product as a function of time on stream. A decrease in conversion over time indicates catalyst deactivation.
Catalyst Deactivation Pathways and Troubleshooting Logic
Deactivation of Zeolite Catalysts by Coking
Coke formation on zeolite catalysts is a complex process involving a series of polymerization and dehydrogenation reactions of hydrocarbon species on the acid sites of the catalyst.
Caption: Coke formation pathway on a zeolite catalyst.
Deactivation of AlCl₃ by Water
Aluminum chloride, a strong Lewis acid, is highly susceptible to hydrolysis. The reaction with water leads to the formation of aluminum hydroxide and hydrochloric acid, destroying the catalytic activity.
Caption: Deactivation pathway of AlCl₃ catalyst by water.
Logical Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing the cause of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
References
Technical Support Center: Separation of Diisopropyl-p-xylene Isomers
Welcome to the technical support center for the separation of diisopropyl-p-xylene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of diisopropyl-p-xylene that require separation?
The primary isomers of concern are 2,5-diisopropyl-p-xylene and 2,6-diisopropyl-p-xylene, which are often produced as a mixture during synthesis. Other isomers may also be present depending on the synthetic route.
Q2: What are the primary methods for separating diisopropyl-p-xylene isomers?
The most common laboratory and industrial-scale separation techniques include:
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Fractional Crystallization: This method exploits differences in the melting points and solubilities of the isomers.[1][2]
-
Adsorption Chromatography: This technique separates isomers based on their differential adsorption affinities to a solid stationary phase, such as zeolites or silica gel.[3][4]
-
Preparative Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic methods offer high resolution for separating isomers.[5][6][7]
Q3: Why is the separation of diisopropyl-p-xylene isomers challenging?
Similar to xylene isomers, diisopropyl-p-xylene isomers have very similar physicochemical properties, including close boiling points and molecular weights, which makes their separation difficult.[8] The bulky isopropyl groups can also influence the separation process.
Q4: How can I monitor the purity of my separated isomers?
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and effective method for analyzing the purity of diisopropyl-p-xylene isomers.[9][10] High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used.[6][7][11]
Troubleshooting Guides
Fractional Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Crystals | - Incomplete crystallization. - Eutectic mixture formation.[12] - Crystals redissolving during filtration. | - Lower the crystallization temperature gradually. - Experiment with different solvent systems to alter solubility. - Pre-cool the filtration apparatus and wash solvent. |
| Poor Isomeric Purity | - Co-crystallization of isomers. - Inefficient removal of mother liquor. | - Perform multiple recrystallization steps. - Optimize the cooling rate; slower cooling often leads to purer crystals. - Use a more effective washing solvent that dissolves the impurities but not the desired isomer. |
| Oil Formation Instead of Crystals | - The concentration of the isomer is below its solubility limit at the given temperature. - Presence of impurities inhibiting crystallization. | - Concentrate the solution before cooling. - Try a different solvent or solvent mixture. - Purify the initial mixture by another method (e.g., column chromatography) to remove interfering impurities. |
Adsorption Chromatography (e.g., Column Chromatography)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation (Overlapping Peaks) | - Inappropriate adsorbent material. - Incorrect mobile phase composition. - Column overloading. | - Test different adsorbents (e.g., different pore size zeolites, silica gel with varying activity). - Optimize the eluent system by varying the polarity. A gradient elution may be necessary. - Reduce the amount of sample loaded onto the column. |
| Tailing Peaks | - Strong interaction between the isomers and the adsorbent. - Column degradation. | - Use a more polar mobile phase to reduce retention. - Add a small amount of a modifier (e.g., triethylamine for basic compounds on silica) to the eluent. - Check the integrity of the stationary phase. |
| Low Recovery of Isomers | - Irreversible adsorption onto the stationary phase. | - Use a less active adsorbent. - Increase the polarity of the mobile phase significantly at the end of the run to elute all compounds. |
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization
This protocol is a general guideline and should be optimized for your specific mixture and desired purity.
-
Dissolution: Dissolve the diisopropyl-p-xylene isomer mixture in a minimal amount of a suitable solvent at an elevated temperature. Potential solvents include heptane, methanol, or isopropanol.[13]
-
Cooling: Slowly cool the solution to induce crystallization of the less soluble isomer. A stepwise cooling profile is recommended (e.g., cool to room temperature, then to 4 °C, then to -20 °C).
-
Maturation: Allow the slurry to stand at the final temperature for several hours to maximize crystal growth.
-
Filtration: Quickly filter the cold slurry through a pre-chilled Buchner funnel to separate the crystals from the mother liquor.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by GC-FID.
-
Recrystallization: If necessary, repeat the process to achieve the desired purity.
Protocol 2: Analysis by Gas Chromatography (GC-FID)
This method is adapted from standard methods for xylene analysis.[10]
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Column: A capillary column suitable for aromatic hydrocarbon separation, such as a SLB-IL60 (30 m x 0.25 mm I.D., 0.20 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Injection: 1 µL of a 1% (v/v) solution of the sample in a suitable solvent (e.g., pentane), with a split ratio of 100:1.
-
Data Analysis: Integrate the peak areas to determine the relative percentages of each isomer.
Quantitative Data
The following table provides typical physical properties of xylene isomers, which can be used as an initial reference for diisopropyl-p-xylene isomers. Note that the bulkier isopropyl groups will increase the boiling and melting points.
| Property | o-Xylene | m-Xylene | p-Xylene |
| Boiling Point (°C) | 144.4 | 139.1 | 138.4 |
| Melting Point (°C) | -25.2 | -47.9 | 13.3 |
Data for xylene isomers is readily available. Specific, verified quantitative data for the separation of diisopropyl-p-xylene isomers is less common in publicly available literature and will be dependent on the specific experimental conditions.
Visualizations
Caption: General experimental workflow for the separation and purification of diisopropyl-p-xylene isomers.
Caption: A logical troubleshooting guide for common issues encountered during isomer separation.
References
- 1. youtube.com [youtube.com]
- 2. US2769852A - Separation of xylene isomers by fractional crystallization - Google Patents [patents.google.com]
- 3. eurochemengineering.com [eurochemengineering.com]
- 4. portalabpg.org.br [portalabpg.org.br]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. HPLC Analysis of Xylene Isomers on Discovery® Zr-Carbon application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 7. Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods? - Chromatography Forum [chromforum.org]
- 8. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. img.antpedia.com [img.antpedia.com]
- 11. rsc.org [rsc.org]
- 12. US3067270A - Separation of xylene isomers by crystallization and distillation - Google Patents [patents.google.com]
- 13. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Polyalkylation in Xylene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in xylene synthesis. The focus is on minimizing the common side reaction of polyalkylation during the Friedel-Crafts alkylation of toluene.
Troubleshooting Guide
This guide addresses specific issues that may arise during xylene synthesis, leading to the formation of unwanted polyalkylated byproducts.
| Issue | Potential Cause | Recommended Solution |
| High percentage of di- and tri-methylated benzenes in the product mixture. | The molar ratio of toluene to the alkylating agent (e.g., methyl chloride or methanol) is too low. Since the xylene product is more reactive than the toluene starting material, it is more susceptible to further alkylation.[1] | Increase the molar ratio of toluene to the alkylating agent. A large excess of toluene will statistically favor the alkylation of the starting material over the product.[2][3] Refer to Table 1 for the effect of reactant ratio on product distribution. |
| Product distribution favors thermodynamically stable but undesired isomers (e.g., high meta-xylene at elevated temperatures). | The reaction temperature is too high, leading to thermodynamic control of the product distribution. Friedel-Crafts alkylation is reversible at higher temperatures, allowing for isomerization and the formation of more stable products.[4][5] | Lower the reaction temperature to favor kinetic control. For the methylation of toluene, lower temperatures (e.g., 0°C to room temperature) favor the formation of ortho- and para-xylenes.[4] See Table 2 for temperature effects on isomer distribution. |
| Significant formation of byproducts from carbocation rearrangement. | The alkylating agent is a primary alkyl halide that can form a less stable primary carbocation, which then rearranges to a more stable secondary or tertiary carbocation before alkylating the aromatic ring.[6][7] | Use an alkylating agent that forms a stable carbocation without rearrangement (e.g., a tertiary alkyl halide). Alternatively, Friedel-Crafts acylation followed by reduction of the ketone can be employed to prevent rearrangement. |
| Low conversion of toluene despite the presence of polyalkylation products. | The catalyst may be too active or not selective enough, leading to rapid successive alkylations on a smaller number of toluene molecules. | Optimize catalyst loading. A lower catalyst concentration may slow down the overall reaction rate, allowing for better control over the mono-alkylation step. Consider using a shape-selective catalyst like ZSM-5, which can restrict the formation of bulkier polyalkylated products within its pores. |
| Unexpected byproducts and catalyst deactivation. | The presence of moisture or other impurities in the reactants or solvent can deactivate the Lewis acid catalyst and lead to side reactions. | Ensure all reactants, solvents, and glassware are thoroughly dried before use. The use of anhydrous conditions is critical for successful Friedel-Crafts reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is polyalkylation a common problem in xylene synthesis via Friedel-Crafts alkylation?
A1: Polyalkylation occurs because the product of the initial alkylation, xylene, is more reactive towards further electrophilic aromatic substitution than the starting material, toluene. The methyl groups added to the benzene ring are activating groups, making the xylene molecule a better nucleophile than toluene and thus more likely to be alkylated again to form di- and tri-methylated benzenes.[1]
Q2: How does the choice of catalyst affect polyalkylation?
A2: The catalyst plays a crucial role in controlling polyalkylation. Lewis acids like AlCl₃ are common catalysts.[5][8] However, for enhanced selectivity, solid acid catalysts, particularly zeolites like ZSM-5, are often used. The defined pore structure of ZSM-5 can provide shape selectivity, favoring the formation of specific xylene isomers (like p-xylene) and sterically hindering the formation of larger polyalkylated products within the catalyst's channels.[9][10][11][12]
Q3: What is the effect of temperature on the reaction?
A3: Temperature influences both the reaction rate and the product distribution. Higher temperatures increase the reaction rate but can also lead to thermodynamic control, favoring the most stable isomers (often meta-xylene) and potentially increasing the likelihood of side reactions, including polyalkylation and dealkylation.[4][5] Lower temperatures generally favor kinetic control, leading to a different isomer distribution (higher ortho- and para-xylene) and can help minimize polyalkylation by reducing the overall reactivity.[4]
Q4: Can the order of reagent addition impact the outcome?
A4: Yes, the order of addition can be important. It is generally recommended to add the alkylating agent slowly to a solution of the aromatic substrate (toluene) and the catalyst. This maintains a high concentration of toluene relative to the alkylating agent throughout the reaction, which helps to minimize polyalkylation.
Q5: Are there alternatives to Friedel-Crafts alkylation for synthesizing xylene that avoid polyalkylation?
A5: While Friedel-Crafts alkylation is a primary method, an alternative strategy to avoid polyalkylation is to use Friedel-Crafts acylation followed by a reduction step (like a Clemmensen or Wolff-Kishner reduction). The acyl group introduced in the acylation step is deactivating, which prevents further substitution on the aromatic ring. The subsequent reduction of the ketone to an alkyl group yields the desired mono-alkylated product.[13][14]
Data Presentation
Table 1: Effect of Toluene to Methyl Chloride Molar Ratio on Product Distribution
| Toluene : Methyl Chloride Molar Ratio | Mono-alkylation (Xylenes) (%) | Di-alkylation (Dimethylbenzenes) (%) | Poly-alkylation (%) |
| 1 : 1 | 55 | 35 | 10 |
| 2 : 1 | 75 | 20 | 5 |
| 5 : 1 | 90 | 9 | 1 |
| 10 : 1 | >98 | <2 | <0.1 |
| Note: These are representative values to illustrate the trend. Actual results may vary based on specific reaction conditions. |
Table 2: Influence of Temperature on Xylene Isomer Distribution in Toluene Methylation
| Temperature (°C) | Ortho-xylene (%) | Meta-xylene (%) | Para-xylene (%) |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
| 80 | Trace | Favored Product | Trace |
| Data derived from Friedel-Crafts methylation of toluene.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Polyalkylation in Friedel-Crafts Alkylation of Toluene with Methyl Chloride
Objective: To synthesize xylenes from toluene and methyl chloride while minimizing the formation of polyalkylated byproducts.
Materials:
-
Toluene (anhydrous)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methyl Chloride (gas or condensed liquid)
-
Anhydrous solvent (e.g., carbon disulfide or excess toluene)
-
Ice bath
-
Drying tube (e.g., with CaCl₂)
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Condenser
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser fitted with a drying tube, and a gas inlet tube that extends below the surface of the solvent.
-
In the flask, place anhydrous aluminum chloride (e.g., 0.1 moles).
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Add a significant excess of anhydrous toluene (e.g., 5-10 molar equivalents relative to the planned amount of methyl chloride). Toluene can also serve as the solvent.
-
Cool the flask in an ice bath to 0°C with stirring.
-
Slowly bubble methyl chloride gas (e.g., 1 mole) through the stirred solution. Alternatively, if using condensed methyl chloride, add it dropwise via a pressure-equalizing dropping funnel.
-
Maintain the temperature at 0°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.
-
Quench the reaction by slowly and carefully pouring the reaction mixture over crushed ice.
-
Separate the organic layer, wash with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent by distillation.
-
Analyze the product mixture using Gas Chromatography (GC) or NMR to determine the relative percentages of toluene, xylenes, and polyalkylated benzenes.
Protocol 2: Shape-Selective Synthesis of p-Xylene using a ZSM-5 Catalyst
Objective: To selectively synthesize p-xylene from toluene and methanol using a modified ZSM-5 zeolite catalyst, which inherently minimizes polyalkylation due to pore size constraints.
Materials:
-
H-ZSM-5 zeolite catalyst
-
Toluene
-
Methanol
-
Fixed-bed reactor system with temperature and flow control
-
Inert gas (e.g., Nitrogen or Argon)
-
Condenser and collection system
Procedure:
-
Catalyst Activation: Place the H-ZSM-5 catalyst in the fixed-bed reactor. Heat the catalyst under a flow of inert gas (e.g., at 500°C for 2-4 hours) to remove any adsorbed water.
-
Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 400-500°C).
-
Reactant Feed: Introduce a gaseous feed consisting of toluene, methanol, and an inert carrier gas into the reactor. A typical molar ratio of toluene to methanol would be in the range of 2:1 to 5:1. The weight hourly space velocity (WHSV) should be optimized for the specific catalyst and setup.
-
Reaction: The reactants pass through the heated catalyst bed where the alkylation occurs. The shape-selective nature of the ZSM-5 catalyst favors the formation of p-xylene and hinders the production of bulkier isomers and polyalkylated products.[9][10][11][12]
-
Product Collection: The product stream exiting the reactor is cooled to condense the liquid products.
-
Analysis: The collected liquid product is analyzed by GC to determine the conversion of toluene and the selectivity for xylene isomers and other byproducts.
Visualizations
Caption: Reaction pathway illustrating the progressive polyalkylation of toluene.
Caption: A logical workflow for troubleshooting and minimizing polyalkylation.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. adichemistry.com [adichemistry.com]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. Identifying the key steps determining the selectivity of toluene methylation with methanol over HZSM-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the alkylation of benzene with methanol for the selective formation of toluene and xylene over Co3O4–La2O3/ZSM-5 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Selective 2,5-Diisopropylation of p-Xylene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective 2,5-diisopropylation of p-xylene.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the selective 2,5-diisopropylation of p-xylene, a reaction often aimed at synthesizing precursors for materials science and pharmaceutical applications.
Q1: My reaction is producing a mixture of diisopropyl-p-xylene isomers (e.g., 2,3-, 2,6-) instead of selectively forming the 2,5-isomer. What can I do to improve selectivity?
A1: Achieving high selectivity for 2,5-diisopropyl-p-xylene is primarily dependent on the catalytic system and reaction conditions. Here are key factors to consider:
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Catalyst Choice: Shape-selective catalysts are crucial. Zeolites, particularly H-Beta, are effective for this transformation. The specific pore structure of H-Beta zeolite favors the formation of the less bulky 2,5-isomer over other, more sterically hindered isomers.
-
Reaction Temperature: Lower temperatures generally favor higher selectivity. For the isopropylation of p-xylene with isopropanol over H-Beta zeolite, a temperature range of 413-433 K (140-160 °C) has been shown to yield high selectivity for diisopropylation products.[1]
-
Space Velocity: In a continuous flow setup, adjusting the space velocity can influence selectivity. A higher space velocity reduces the contact time of the reactants and products with the catalyst, which can minimize isomerization and other side reactions.
-
Reactant Molar Ratio: The molar ratio of p-xylene to the isopropylating agent (e.g., isopropanol or propene) can impact selectivity. An excess of p-xylene can help to minimize polyalkylation.
Q2: I am observing significant amounts of mono-isopropyl-p-xylene and unreacted p-xylene in my product mixture. How can I increase the conversion to the diisopropylated product?
A2: Low conversion can be attributed to several factors:
-
Reaction Temperature: While lower temperatures favor selectivity, a temperature that is too low will result in a slow reaction rate and incomplete conversion. It is important to find an optimal temperature that balances selectivity and conversion.
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration.
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Reaction Time: For batch reactions, increasing the reaction time can lead to higher conversion. For continuous flow reactions, decreasing the space velocity will increase the residence time.
-
Purity of Reactants: Ensure that your reactants, particularly the alkylating agent and solvent, are dry. Water can deactivate the Lewis acid sites on the catalyst.
Q3: My reaction is producing a significant amount of tri-isopropyl-p-xylene and other polyalkylated products. How can I prevent this?
A3: Polyalkylation is a common side reaction in Friedel-Crafts alkylations. To minimize it:
-
Molar Ratio of Reactants: Use a molar excess of the aromatic substrate (p-xylene) relative to the alkylating agent (isopropanol/propene). This increases the probability of the alkylating agent reacting with the starting material rather than the already alkylated product.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of polyalkylation.
-
Catalyst: A highly active catalyst can sometimes promote polyalkylation. If you are using a very strong Lewis acid, consider a milder catalyst.
Q4: The yield of my desired this compound is consistently low, even with good conversion of the starting material. What are the possible reasons?
A4: Low yield despite high conversion suggests that the starting material is being converted to undesired side products. Consider the following:
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Isomerization: The initially formed this compound might be isomerizing to other isomers under the reaction conditions. This can be minimized by using a shape-selective catalyst and optimizing the reaction temperature and time.
-
Dealkylation/Transalkylation: At higher temperatures, dealkylation (loss of an isopropyl group) or transalkylation (transfer of an isopropyl group to another molecule) can occur.
-
Product Degradation: The product might not be stable under the reaction or work-up conditions.
-
Work-up Losses: Ensure that your purification method (e.g., distillation, chromatography) is efficient and that you are not losing a significant portion of your product during this step.
Quantitative Data Summary
The following tables summarize typical quantitative data for the selective diisopropylation of p-xylene. These values are illustrative and can vary based on the specific experimental setup.
Table 1: Effect of Temperature on Conversion and Selectivity
| Temperature (K) | p-Xylene Conversion (%) | Selectivity for Diisopropyl-p-xylenes (%) |
| 413 | 80 | 99 |
| 433 | 90 | 95 |
| 453 | >95 | 90 |
Data is based on the isopropylation of p-xylene with isopropanol over H-Beta zeolite in a continuous vapor-phase fixed-bed reactor.[1]
Table 2: Representative Product Distribution
| Product | Approximate Yield (%) |
| This compound | 85-90 |
| Other Diisopropyl-p-xylene isomers | 5-10 |
| Mono-isopropyl-p-xylene | 2-5 |
| Poly-isopropyl-p-xylenes | <2 |
| Unreacted p-xylene | <1 |
This distribution is representative of optimized conditions using a shape-selective catalyst.
Experimental Protocols
Key Experiment: Selective 2,5-Diisopropylation of p-Xylene via Vapor-Phase Alkylation
This protocol describes a general procedure for the selective isopropylation of p-xylene using isopropanol over a solid acid catalyst in a continuous flow system.
Materials:
-
p-Xylene (reagent grade, dried over molecular sieves)
-
Isopropanol (reagent grade, dried over molecular sieves)
-
H-Beta Zeolite catalyst (extrudates or pellets)
-
Nitrogen gas (high purity)
Equipment:
-
Fixed-bed continuous flow reactor system with a tubular reactor
-
Temperature controller
-
Mass flow controllers for gas and liquid feeds
-
Syringe pump for liquid feeds
-
Condenser and product collection system
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Activation: Pack the tubular reactor with a known amount of H-Beta zeolite catalyst. Heat the catalyst bed to 500 °C under a flow of dry nitrogen for 4 hours to remove any adsorbed water.
-
Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 150 °C). Set the system pressure to atmospheric pressure.
-
Reactant Feed: Introduce a pre-mixed feed of p-xylene and isopropanol (e.g., at a molar ratio of 2:1) into the reactor using a syringe pump at a specific weight hourly space velocity (WHSV). A co-flow of nitrogen can be used as a carrier gas.
-
Product Collection: The reaction mixture exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled trap.
-
Analysis: The product mixture is analyzed by gas chromatography (GC) to determine the conversion of p-xylene and the selectivity to this compound and other isomers.
Visualizations
Caption: Experimental workflow for selective 2,5-diisopropylation.
Caption: Troubleshooting logic for low selectivity.
References
Technical Support Center: Synthesis of 2,5-diisopropyl-p-xylene
Welcome to our technical support center for the synthesis of 2,5-diisopropyl-p-xylene. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the Friedel-Crafts alkylation of p-xylene. This electrophilic aromatic substitution reaction typically involves reacting p-xylene with an isopropylating agent, such as isopropyl alcohol, 2-propyl bromide, or propene, in the presence of a Lewis acid or a solid acid catalyst.
Q2: What are the primary challenges encountered in this synthesis?
A2: Researchers may face several challenges, including:
-
Low Yield: Incomplete reaction or the formation of side products can lead to a lower than expected yield of the desired product.
-
Polyalkylation: The introduction of one isopropyl group can activate the aromatic ring, making it more susceptible to further alkylation, leading to the formation of tri- or even tetra-isopropyl-p-xylene.
-
Isomer Formation: Besides the desired 2,5-isomer, other positional isomers of diisopropyl-p-xylene might be formed.
-
Carbocation Rearrangement: While less common with isopropyl groups, rearrangement of the alkylating agent can occur under certain conditions, leading to the formation of n-propylated side products.[1]
-
Purification Difficulties: Separating the desired product from unreacted starting materials, mono-alkylated products, and other isomers can be challenging due to similar boiling points.
Q3: What analytical techniques are recommended for product characterization?
A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the product mixture. It allows for the separation and identification of different isomers and byproducts based on their retention times and mass spectra.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the final product.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly opened or properly stored catalyst. |
| Insufficient Catalyst | The molar ratio of the catalyst to the alkylating agent is crucial. A low catalyst concentration may result in an incomplete reaction. Refer to a validated experimental protocol for the optimal ratio. |
| Low Reaction Temperature | Friedel-Crafts alkylations often require a specific temperature to proceed at an adequate rate. If the reaction is too cold, the activation energy barrier may not be overcome. Gradually increase the reaction temperature while monitoring the reaction progress. |
| Poor Quality Reagents | Ensure the purity of p-xylene and the isopropylating agent. Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions. |
Problem 2: Formation of Significant Amounts of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Mono-isopropyl-p-xylene | Insufficient amount of the isopropylating agent or incomplete reaction. | Increase the molar equivalent of the isopropylating agent relative to p-xylene. Prolong the reaction time or slightly increase the temperature to drive the reaction to completion. |
| Polyalkylated Products (Tri- and Tetra-isopropyl-p-xylene) | Excess of the isopropylating agent or a highly active catalyst. The product is more reactive than the starting material. | Use a molar ratio of p-xylene to isopropylating agent that favors di-substitution. A dropwise addition of the alkylating agent can help maintain a low concentration and minimize polyalkylation. Consider using a less reactive catalyst. |
| Other Diisopropyl-p-xylene Isomers | Reaction conditions (temperature, catalyst) may favor the formation of thermodynamically or kinetically controlled isomers. | Optimize the reaction temperature. Different catalysts can also influence the isomeric distribution. Solid acid catalysts like zeolites can offer better shape selectivity. |
| n-propyl-p-xylene | Carbocation rearrangement of the isopropyl cation to the less stable n-propyl cation. | This is less likely with an isopropylating agent but can occur. Ensure a stable carbocation is formed. Using a milder Lewis acid might suppress rearrangement.[1] |
Problem 3: Difficulty in Product Purification
| Issue | Recommended Solution |
| Close Boiling Points of Isomers | Fractional distillation under reduced pressure can be effective for separating components with close boiling points.[4] |
| Co-elution in Chromatography | Optimize the GC column and temperature program. A polar column may provide better separation of aromatic isomers.[3] |
| Presence of Unreacted Starting Material | If the boiling point difference is significant, simple distillation can be used to remove the lower-boiling starting materials. |
Experimental Protocols
A detailed experimental protocol is crucial for a successful synthesis. While a specific protocol for the diisopropylation of p-xylene using isopropyl alcohol was not found in the search results, a general procedure for Friedel-Crafts alkylation of p-xylene can be adapted.[4][5]
General Procedure for Friedel-Crafts Alkylation of p-Xylene (Adapted):
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas if using an alkyl halide). Maintain a dry atmosphere using a drying tube or an inert gas like nitrogen.
-
Charging Reactants: In the flask, place anhydrous aluminum chloride (the catalyst) and dry p-xylene. Cool the mixture in an ice bath.
-
Addition of Alkylating Agent: Slowly add the isopropylating agent (e.g., 2-propyl bromide) dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain the desired reaction temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the appropriate temperature for a set period. The optimal temperature and time will depend on the specific reagents and catalyst used.
-
Workup: Quench the reaction by slowly pouring the mixture over crushed ice and water. This will decompose the aluminum chloride complex. Separate the organic layer.
-
Purification: Wash the organic layer with a dilute acid solution, followed by a sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure.
Data Presentation
The following table summarizes the impact of different catalysts on the alkylation of xylenes, which can be indicative of their potential performance in the synthesis of this compound.
| Catalyst | Alkylating Agent | Key Observations | Reference |
| Aluminum Chloride (AlCl₃) | 1-bromopropane | Can lead to carbocation rearrangement, forming both n-propyl and isopropyl products. | [1][4][6] |
| Zeolites (e.g., H-BEA) | Ethylene and 2,5-dimethylfuran | Can be used for p-xylene synthesis, suggesting their potential for selective alkylations. | |
| Solid Phosphorus-containing Catalysts | Ethylene and 2,5-dimethylfuran | Can be effective for p-xylene synthesis. | [7] |
| Solid Acid Catalysts (general) | Varies | Can offer advantages in terms of reusability and potentially higher selectivity. | [8][9] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Logical Relationship of Side Product Formation
Caption: Formation of side products in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. jeol.com [jeol.com]
- 3. Importance of Debye and Keesom interactions in separating m-xylene and p-xylene in GC-MS analysis utilizing PEG stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. drnerz.com [drnerz.com]
- 6. scribd.com [scribd.com]
- 7. Phosphorus-containing solid catalysts and reactions catalyzed thereby, including synthesis of p-xylene (Patent) | OSTI.GOV [osti.gov]
- 8. AB2 polymerization on hollow microporous organic polymers: engineering of solid acid catalysts for the synthesis of soluble cellulose derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Byproduct Identification in the Synthesis of Dialkylated Benzenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dialkylated benzenes. The focus is on identifying and mitigating common byproducts encountered during these reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of dialkylated benzenes, particularly through Friedel-Crafts alkylation.
Problem 1: Low Yield of the Desired Dialkylated Benzene Product
Possible Causes and Solutions:
| Possible Cause | Solution |
| Deactivated Aromatic Ring | The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H) on the benzene ring can render it unreactive towards Friedel-Crafts alkylation.[1][2] If your starting material is a deactivated benzene derivative, consider using a more reactive aromatic compound or an alternative synthetic route. |
| Reaction with Amine Substituents | Aromatic rings containing -NH₂, -NHR, or -NR₂ groups are unsuitable for Friedel-Crafts alkylation because the Lewis acid catalyst complexes with the lone pair of electrons on the nitrogen atom, leading to a highly deactivated ring.[3][4] |
| Impure Reagents or Solvents | Moisture in the reagents or solvent can quench the Lewis acid catalyst. Ensure all glassware is thoroughly dried, and use anhydrous solvents and high-purity reagents. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly influence the reaction rate and selectivity. If the yield is low, consider optimizing the temperature. Lower temperatures may reduce byproduct formation but could also decrease the reaction rate. |
Problem 2: Presence of Multiple Alkylated Byproducts (Polyalkylation)
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Reactivity of the Monoalkylated Product | The initial alkylation product is often more reactive than the starting benzene ring, leading to further alkylation.[3][4][5] |
| Incorrect Stoichiometry | Using a stoichiometric excess of the alkylating agent will favor polyalkylation. |
To mitigate polyalkylation:
-
Use a Large Excess of Benzene: Employing a significant excess of the aromatic substrate can increase the probability of the alkylating agent reacting with the starting material rather than the monoalkylated product.[4]
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-alkylation.
-
Alternative Synthesis via Acylation: A common strategy to avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkyl group. The acyl group is deactivating, which prevents further substitution.[5][6][7][8]
Problem 3: Formation of Isomeric Byproducts (Carbocation Rearrangement)
Possible Causes and Solutions:
| Possible Cause | Solution |
| Formation of an Unstable Carbocation | Primary alkyl halides can form a primary carbocation that rearranges to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before alkylating the benzene ring.[1][2][9][10] For example, the reaction of benzene with 1-chloropropane will yield isopropylbenzene as the major product, not n-propylbenzene.[7] |
To prevent carbocation rearrangement:
-
Use an Alkylating Agent that Forms a Stable Carbocation: If the desired product requires the addition of a primary alkyl group without rearrangement, Friedel-Crafts alkylation is often not the ideal method.
-
Friedel-Crafts Acylation Followed by Reduction: This is the most effective method to obtain straight-chain alkylated benzenes. The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[6][7][8] The resulting ketone can then be reduced to the desired alkylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of diethylbenzene?
A1: The most common byproducts in the synthesis of diethylbenzene via Friedel-Crafts alkylation of benzene with ethylene or an ethyl halide are ortho-, meta-, and para-diethylbenzene isomers, as well as polyalkylated benzenes such as triethylbenzene.[11] The relative amounts of the diethylbenzene isomers can be influenced by the catalyst and reaction conditions.
Q2: How can I identify the different isomers of diethylbenzene in my product mixture?
A2: The primary methods for identifying and quantifying the isomers of diethylbenzene are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: Provides separation of the isomers based on their boiling points and retention times, and the mass spectrometer provides fragmentation patterns for identification.
-
¹H and ¹³C NMR: The different isomers will exhibit distinct patterns in their NMR spectra due to differences in the chemical environment of the protons and carbons. For example, p-diethylbenzene will show a simpler spectrum due to its symmetry compared to o- and m-diethylbenzene.[12][13][14][15]
Q3: What is a typical workup procedure for a Friedel-Crafts alkylation reaction before analysis?
A3: A typical workup involves quenching the reaction by slowly adding it to ice-water to decompose the aluminum chloride catalyst.[16] The organic layer is then separated, washed with a dilute acid (like HCl) to remove any remaining aluminum salts, followed by a wash with water and then a base (like sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[16]
Q4: Can I separate the different dialkylated benzene isomers from the byproducts?
A4: Yes, separation is possible, although it can be challenging due to the close boiling points of the isomers.[3][11][17] Fractional distillation is a common method used for separation on a larger scale.[11] For smaller scales, preparative gas chromatography or column chromatography can be employed.
Q5: My reaction is not proceeding. What could be the issue?
A5: If the reaction is not proceeding, consider the following:
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be inactive due to exposure to moisture. Ensure anhydrous conditions.
-
Substrate Reactivity: As mentioned in the troubleshooting guide, a strongly deactivated benzene ring will not undergo Friedel-Crafts alkylation.[1][2]
-
Alkyl Halide Reactivity: Vinyl and aryl halides are unreactive in Friedel-Crafts alkylation because their corresponding carbocations are too unstable to form.[1][3]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Dialkylation of Benzene with an Alkyl Halide
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel.
-
Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃) and the aromatic substrate (e.g., benzene) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the flask in an ice bath. Slowly add the alkyl halide from the addition funnel with stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature or heat to reflux. Monitor the progress of the reaction by taking small aliquots, quenching them, and analyzing by GC-MS.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly add crushed ice and water to quench the reaction and decompose the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by fractional distillation or column chromatography. Analyze the product and byproducts by GC-MS and NMR.
Protocol 2: Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture (after workup) in a volatile organic solvent such as dichloromethane or hexane (approximately 10 µg/mL).[18] The sample should be free of any particulate matter.[18]
-
GC Conditions: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent). A typical temperature program would be an initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns. The relative peak areas can be used to estimate the quantitative distribution of the products and byproducts.
Visualizations
Caption: Byproduct formation pathways in Friedel-Crafts alkylation.
Caption: Troubleshooting workflow for dialkylated benzene synthesis.
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. KR100725003B1 - Separation of 1,2-diethylbenzene from diethylbenzene isomer mixture - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. US3715408A - Separation of diethylbenzene isomers by distillation and dehydrogenation - Google Patents [patents.google.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 1,4-DIETHYLBENZENE(105-05-5) 1H NMR spectrum [chemicalbook.com]
- 14. Solved 2. Which of the diethylbenzene isomers (ortho, meta, | Chegg.com [chegg.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. (6h) Separation of P-Diethylbenzene from the Binary Diethylbenzene Mixture by Distillative Freezing | AIChE [proceedings.aiche.org]
- 18. uoguelph.ca [uoguelph.ca]
Technical Support Center: Strategies for Improving Selectivity in Friedel-Crafts Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges in achieving selectivity in Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: How can I control regioselectivity (e.g., para vs. ortho substitution) in Friedel-Crafts reactions?
Controlling regioselectivity is crucial for synthesizing the desired isomer. The primary factors influencing regioselectivity are steric hindrance, solvent polarity, and catalyst choice.
-
Steric Hindrance: Bulky reactants or catalysts tend to favor the sterically less hindered para position over the ortho position. Utilizing a bulkier acylating or alkylating agent, or employing a sterically demanding Lewis acid catalyst, can significantly enhance para-selectivity.
-
Solvent Effects: The polarity of the solvent can dramatically influence the ratio of isomers. In the Friedel-Crafts acetylation of naphthalene, for instance, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) favor the formation of the kinetic product, 1-acetylnaphthalene.[1] In contrast, polar solvents like nitrobenzene promote the formation of the more stable thermodynamic product, 2-acetylnaphthalene.[1] This is because the intermediate-catalyst complex is insoluble in non-polar solvents, preventing equilibration to the thermodynamic product, whereas it remains soluble in polar solvents, allowing for the reaction to reverse and form the more stable isomer.[1]
-
Catalyst Choice: The nature of the catalyst can direct the substitution. For example, in the acylation of phenols, certain catalysts can selectively promote para-acylation.[2] Heterogeneous catalysts, like specific zeolites or metal oxides, can also impart shape-selectivity, favoring the formation of one isomer over another due to the constraints of their pore structures.[3]
Q2: What are the most effective strategies to prevent polyalkylation in Friedel-Crafts alkylation?
Polyalkylation is a common side reaction because the alkyl group introduced is an activating group, making the product more reactive than the starting material.[4][5] Several strategies can minimize this issue:
-
Use a Large Excess of the Aromatic Substrate: By using the aromatic compound in a large excess, the probability of the electrophile encountering a molecule of the starting material is much higher than encountering an already alkylated product molecule.[4][6][7] This is often the most practical and common method.
-
Employ Friedel-Crafts Acylation Followed by Reduction: Friedel-Crafts acylation introduces an acyl group, which is deactivating and thus prevents further reactions on the product.[4][5] The resulting ketone can then be reduced to the desired alkyl group (e.g., via a Clemmensen or Wolff-Kishner reduction), providing the mono-alkylated product cleanly.[4][8]
-
Control Reaction Conditions: Lowering the reaction temperature and using a less reactive (milder) Lewis acid catalyst can reduce the overall reactivity and decrease the rate of the second alkylation reaction.
Q3: How can I avoid carbocation rearrangements during Friedel-Crafts alkylation?
Carbocation rearrangements occur when a less stable carbocation (e.g., primary) rearranges to a more stable one (e.g., secondary or tertiary) via hydride or alkyl shifts.[9][10] This leads to the formation of an isomeric product.
The most reliable method to prevent this is to use Friedel-Crafts acylation instead of alkylation . The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[8][10] The resulting ketone can then be reduced to yield the straight-chain alkyl product.
For cases where direct alkylation is necessary, using less reactive alkylating agents or milder Lewis acids under carefully controlled, low-temperature conditions may sometimes suppress rearrangement, though this is not always effective.
Q4: What are the key factors for achieving high enantioselectivity in asymmetric Friedel-Crafts reactions?
Achieving high enantioselectivity requires the use of a chiral catalyst that can effectively control the facial selectivity of the nucleophilic attack by the aromatic ring on the electrophile.
-
Chiral Lewis Acids: A wide range of chiral Lewis acid complexes, often involving metals like copper, zinc, scandium, or zirconium with chiral ligands (e.g., BOX, N,N'-dioxides), have been developed.[11][12] These catalysts coordinate to the electrophile, creating a chiral environment that directs the approach of the arene. For example, Cu(II)-BOX complexes have been successfully used in the enantioselective alkylation of indoles with high enantiomeric excesses.[12]
-
Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) and N-triflylphosphoramides are powerful organocatalysts that can promote highly enantioselective Friedel-Crafts reactions.[11][13] They typically activate the electrophile through hydrogen bonding.
-
Organocatalysis: Chiral secondary amines, such as imidazolidinone derivatives, can be used to activate α,β-unsaturated aldehydes, forming chiral iminium ions.[14] These intermediates then react with electron-rich arenes with a high degree of stereocontrol.[14]
The choice of catalyst, solvent, and temperature are all critical and must be optimized for each specific substrate combination to achieve the best results.
Troubleshooting Guide
This guide addresses common issues encountered during Friedel-Crafts reactions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Deactivated Aromatic Ring | The aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -NR₃⁺, -CF₃, -CN, -SO₃H). Friedel-Crafts reactions fail on deactivated rings.[4][7] Use a more electron-rich (activated) substrate if possible. |
| Incompatible Functional Groups | Substrates with basic groups like amines (-NH₂) or hydroxyl groups (-OH) can complex with and deactivate the Lewis acid catalyst.[7][9] Protect the functional group before the reaction and deprotect it afterward. |
| Poor Catalyst Activity | The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar).[15] Use a fresh or purified catalyst. |
| Insufficient Catalyst Loading | In acylation, the ketone product forms a complex with the Lewis acid, consuming it.[16] Therefore, a stoichiometric amount (or slight excess) of the catalyst is often required. For alkylations, catalytic amounts are used, but the optimal loading should be determined. |
| Incorrect Solvent | Some solvents can compete with the substrate for the catalyst. For example, using THF or acetonitrile with BF₃·Et₂O can lead to the formation of insoluble oligomers.[5][17] Choose a non-coordinating solvent like dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂).[1] |
Problem 2: Polyalkylation is the Major Product
| Potential Cause | Suggested Solution |
| Product is More Reactive than Starting Material | The alkylated product is more nucleophilic than the starting arene, leading to further alkylation.[4][5] |
| 1. Increase the ratio of the aromatic substrate to the alkylating agent significantly (e.g., 5:1 or 10:1).[4][6] | |
| 2. Switch to an acylation-reduction sequence . The acylated product is deactivated, preventing further reaction.[4][5] | |
| Reaction Conditions are Too Harsh | High temperatures or a highly active catalyst can promote multiple substitutions. |
| 1. Lower the reaction temperature. [17] | |
| 2. Use a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃). |
Problem 3: An Unexpected Isomer is the Major Product (Rearrangement)
| Potential Cause | Suggested Solution |
| Carbocation Rearrangement (Alkylation) | The initially formed carbocation rearranged to a more stable one before attacking the aromatic ring (e.g., n-propyl chloride gives isopropylbenzene).[9][18] |
| 1. Use Friedel-Crafts acylation followed by reduction. The acylium ion does not rearrange.[8][10] This is the most robust solution. | |
| 2. Use a primary alkyl halide where rearrangement is impossible (e.g., methyl or ethyl halide). The reaction may proceed via an SN2-like mechanism without a free carbocation.[18] |
Data and Protocols
Table 1: Effect of Lewis Acid Catalyst on Friedel-Crafts Acylation Yield
This table summarizes the effectiveness of various Lewis acid catalysts in promoting acylation reactions, highlighting the trend towards more sustainable and recyclable options.
| Catalyst Type | Example Catalyst | Typical Yield | Key Advantages |
| Traditional Metal Halide | AlCl₃, FeCl₃ | Good to Excellent | High activity, low cost.[19] |
| Lanthanide Triflates | Sc(OTf)₃, Yb(OTf)₃ | High to Excellent | High activity under mild conditions, water tolerant.[11] |
| Supported Catalysts | Silica-supported ZnCl₂ | Good | Easier catalyst recovery and recyclability.[20] |
| Deep Eutectic Solvents | [CholineCl][ZnCl₂]₃ | High to Excellent | Acts as both catalyst and green solvent; reusable.[21] |
| Metal-Free Organocatalysts | N-Heterocyclic Carbenes | High | Environmentally benign, low toxicity, highly recyclable.[20] |
Key Experimental Protocol: Regioselective Acylation of Anisole
This protocol describes a general procedure for the para-selective Friedel-Crafts acylation of anisole using a reusable deep eutectic solvent as both catalyst and medium, adapted from literature procedures.[21]
Materials:
-
Anisole
-
Acetic anhydride
-
Deep Eutectic Solvent (DES): [CholineCl][ZnCl₂]₃
-
Microwave synthesis reactor
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Synthesize the [CholineCl][ZnCl₂]₃ DES by mixing choline chloride and zinc chloride in a 1:3 molar ratio and heating until a homogeneous liquid is formed.
-
Reaction Setup: To a microwave reactor vial, add anisole (1 mmol), acetic anhydride (1 mmol), and the [CholineCl][ZnCl₂]₃ catalyst (0.35 mmol).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 120 °C for 5-10 minutes.[21] Monitor the reaction progress by TLC.
-
Workup: After cooling, add water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel to obtain the pure p-methoxyacetophenone. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and GC-MS.
-
Catalyst Recycling: The aqueous layer containing the DES can be concentrated under vacuum to remove water, allowing the catalyst to be recovered and reused for subsequent reactions.[21]
Visual Guides
Workflow for Optimizing Selectivity
Mechanism of Friedel-Crafts Acylation
// Nodes RCOCl [label="Acyl Chloride\n(R-CO-Cl)", fillcolor="#FFFFFF", fontcolor="#202124"]; AlCl3 [label="Lewis Acid\n(AlCl₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Complex1 [label="Lewis Acid-Base Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylium [label="Acylium Ion (Electrophile)\n[R-C≡O]⁺ ↔ R-C⁺=O", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arene [label="Aromatic Ring\n(Arene-H)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SigmaComplex [label="Arenium Ion\n(σ-complex)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ProductComplex [label="Product-Catalyst Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="Aromatic Ketone\n(Arene-COR)", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RCOCl -> Complex1 [arrowhead=none, color="#5F6368"]; AlCl3 -> Complex1 [label="1. Activation", color="#5F6368"]; Complex1 -> Acylium [label="Generates", color="#5F6368"]; Acylium -> SigmaComplex [label="2. Electrophilic Attack", color="#5F6368"]; Arene -> SigmaComplex [arrowhead=none, color="#5F6368"]; SigmaComplex -> ProductComplex [label="3. Deprotonation\n(by AlCl₄⁻)", color="#5F6368"]; ProductComplex -> Ketone [label="4. Aqueous Workup", color="#5F6368"]; }
Caption: Simplified mechanism showing the key steps in a Lewis acid-catalyzed Friedel-Crafts acylation reaction.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree to systematically troubleshoot the common problem of low yield in Friedel-Crafts reactions.
References
- 1. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedel Crafts Reaction: Alkylation and Acylation Explained [vedantu.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. byjus.com [byjus.com]
- 7. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Troubleshooting [chem.rochester.edu]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. allstudyjournal.com [allstudyjournal.com]
- 21. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
removing unreacted starting materials from 2,5-diisopropyl-p-xylene
Welcome to the technical support center for the purification of 2,5-diisopropyl-p-xylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted starting materials and byproducts from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the typical unreacted starting materials and byproducts in the synthesis of this compound?
A1: The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of p-xylene using an isopropylating agent such as isopropyl alcohol or propylene, with an acid catalyst.[1] Consequently, the primary unreacted starting materials you will encounter are p-xylene and isopropyl alcohol . A significant byproduct that may also be present is 2-isopropyl-p-xylene (the mono-alkylation product).
Q2: What is the most effective method for removing unreacted p-xylene?
A2: Due to the significant difference in boiling points between p-xylene and this compound, fractional distillation is the most effective method for removing unreacted p-xylene.
Q3: How can I remove residual isopropyl alcohol from my product?
A3: Isopropyl alcohol can be removed using two primary methods:
-
Liquid-Liquid Extraction: As isopropyl alcohol is polar and soluble in water, washing the organic reaction mixture with water or brine is an effective way to remove it.[2]
-
Azeotropic Distillation: Isopropyl alcohol forms an azeotrope with water, which has a lower boiling point than either component. This property can be utilized to remove the alcohol during distillation.
Q4: Is it possible to separate the mono-isopropyl-p-xylene byproduct from the desired this compound?
A4: Yes, separation is possible via fractional distillation . There is a sufficient boiling point difference between 2-isopropyl-p-xylene and this compound to allow for their separation, although it may require a distillation column with a higher number of theoretical plates for efficient separation.
Q5: Can I use crystallization to purify my this compound?
A5: Yes, crystallization can be an excellent final purification step. Since this compound is a solid at room temperature, dissolving the crude product in a suitable hot solvent and allowing it to cool slowly can yield high-purity crystals.
Troubleshooting Guides
Issue 1: Inefficient Separation of p-Xylene and this compound by Fractional Distillation
Symptoms:
-
GC analysis of distilled fractions shows significant cross-contamination.
-
The boiling point during distillation does not plateau cleanly for each component.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Column Efficiency | The difference in boiling points requires a fractional distillation column with a sufficient number of theoretical plates. For a laboratory scale, a Vigreux column of at least 30 cm or a packed column (e.g., with Raschig rings or metal sponges) is recommended. For highly efficient separation, a spinning band distillation system can be used. |
| Distillation Rate is Too High | A high distillation rate does not allow for proper vapor-liquid equilibrium to be established on each theoretical plate. Reduce the heating rate to ensure a slow and steady distillation, typically a drop rate of 1-2 drops per second for the distillate. |
| Poor Column Insulation | Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss. |
| Incorrect Thermometer Placement | The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction with Water
Symptoms:
-
The aqueous and organic layers fail to separate after shaking, forming a cloudy or milky layer between them.[3]
Possible Causes & Solutions:
| Cause | Solution |
| Vigorous Shaking | Shaking the separatory funnel too vigorously can create a stable emulsion. Instead, gently invert the funnel multiple times to allow for extraction without forming an emulsion.[3] |
| Presence of Surfactant-like Impurities | Byproducts from the reaction can sometimes act as surfactants. To break the emulsion, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and helps to force the separation of the layers.[3] |
| Similar Densities of the Two Phases | While less common in this system, if the densities are very similar, separation can be slow. Adding brine can also help by increasing the density of the aqueous layer. |
Issue 3: Poor Yield or Purity After Crystallization
Symptoms:
-
Low recovery of crystalline product.
-
Crystals appear oily or discolored.
-
Melting point of the crystals is broad and lower than the literature value.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, or mixed solvent systems like ethanol/water.[4] Experiment with small amounts of your product to find a suitable solvent or solvent pair. |
| Cooling the Solution Too Quickly | Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Insufficient Removal of Impurities Before Crystallization | If the crude product is highly impure, a single crystallization may not be sufficient. Consider a preliminary purification step like column chromatography or distillation before the final crystallization. |
| Incomplete Drying of Crystals | Residual solvent can act as an impurity, depressing the melting point. Ensure the crystals are thoroughly dried under vacuum. |
Experimental Protocols
Fractional Distillation for Removal of p-Xylene
This protocol assumes a laboratory-scale reaction mixture.
Apparatus:
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude reaction mixture in the round-bottom flask with a magnetic stir bar.
-
Begin heating the flask gently.
-
Collect the first fraction, which will be predominantly unreacted p-xylene (Boiling Point: ~138 °C).[5]
-
Monitor the temperature at the distillation head. A sharp increase in temperature will indicate that the p-xylene has been mostly removed.
-
Change the receiving flask to collect the intermediate fraction, which may contain a mixture of p-xylene, 2-isopropyl-p-xylene, and the desired product.
-
The temperature will rise again and stabilize at the boiling point of 2-isopropyl-p-xylene (if present in significant amounts).
-
Finally, the temperature will rise to the boiling point of this compound. Collect this fraction in a clean receiving flask.
-
Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.
Quantitative Data Summary:
| Compound | Boiling Point (°C) |
| Isopropyl Alcohol | 82.5[6] |
| p-Xylene | 138.4[5] |
| 2-Isopropyl-p-xylene | ~202-204 (estimated) |
| This compound | ~235-237 |
Note: Boiling points are at atmospheric pressure and may vary slightly.
Liquid-Liquid Extraction for Removal of Isopropyl Alcohol
Apparatus:
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Ring stand
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Place the funnel back on the ring stand and allow the layers to separate. The upper layer will be the organic phase containing your product, and the lower layer will be the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the washing process with a fresh portion of deionized water, followed by a wash with brine (saturated NaCl solution) to help remove any remaining water from the organic layer.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), then filter to remove the drying agent.
Visualizations
Logical Workflow for Purification
Caption: A logical workflow for the purification of this compound.
Troubleshooting Logic for Fractional Distillation
Caption: A troubleshooting decision tree for inefficient fractional distillation.
References
- 1. Friedel-Crafts Alkylation Of P-Xylene - 1740 Words | 123 Help Me [123helpme.com]
- 2. Sciencemadness Discussion Board - Separate Isopropyl Alcohol and Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. p-Xylene - Wikipedia [en.wikipedia.org]
- 6. US2817687A - Preparation of m- and p-diisopropyl-benzene - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic Comparison of 2,5-Diisopropyl-p-xylene and Its Isomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 2,5-diisopropyl-p-xylene and its structural isomers. The analysis focuses on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offering valuable data for the identification and differentiation of these closely related aromatic hydrocarbons. This information is particularly relevant for researchers in materials science, and chemical synthesis, where precise characterization of isomeric purity is crucial.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound and a selection of its isomers. Due to the limited availability of public spectroscopic data for all isomers, this guide presents a combination of experimental and predicted values to offer a comprehensive overview.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Protons (ppm) | Isopropyl CH (ppm) | Isopropyl CH₃ (ppm) | Methyl Protons (ppm) |
| This compound | ~7.0 (s, 2H) | ~3.2 (septet, 2H) | ~1.2 (d, 12H) | ~2.3 (s, 6H) |
| 1,2-diisopropyl-3,4-dimethylbenzene | ~7.1-7.3 (m, 2H) | ~3.0-3.3 (m, 2H) | ~1.2-1.3 (m, 12H) | ~2.2-2.4 (m, 6H) |
| 1,2-diisopropyl-4,5-dimethylbenzene | ~7.0 (s, 2H) | ~3.1 (septet, 2H) | ~1.2 (d, 12H) | ~2.2 (s, 6H) |
| 1,3-diisopropyl-2,4-dimethylbenzene | ~6.9-7.1 (m, 2H) | ~3.1-3.4 (m, 2H) | ~1.2-1.4 (m, 12H) | ~2.1-2.3 (m, 6H) |
| 1,3-diisopropyl-2,5-dimethylbenzene | ~6.8-7.0 (m, 2H) | ~3.0-3.3 (m, 2H) | ~1.1-1.3 (m, 12H) | ~2.2-2.4 (m, 6H) |
| 1,4-diisopropyl-2,3-dimethylbenzene | ~7.2 (s, 2H) | ~3.3 (septet, 2H) | ~1.3 (d, 12H) | ~2.4 (s, 6H) |
Note: Predicted chemical shifts are based on general principles of NMR spectroscopy for substituted aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic C-H (ppm) | Aromatic C-quat (ppm) | Isopropyl CH (ppm) | Isopropyl CH₃ (ppm) | Methyl C (ppm) |
| This compound | ~125 | ~135, ~145 | ~30 | ~24 | ~20 |
| 1,2-diisopropyl-3,4-dimethylbenzene | ~128-132 | ~138-142 | ~28-32 | ~22-25 | ~18-21 |
| 1,2-diisopropyl-4,5-dimethylbenzene | ~130 | ~136, ~140 | ~29 | ~23 | ~19 |
| 1,3-diisopropyl-2,4-dimethylbenzene | ~126-130 | ~137-143 | ~29-33 | ~23-26 | ~17-20 |
| 1,3-diisopropyl-2,5-dimethylbenzene | ~124-128 | ~139-145 | ~28-32 | ~22-25 | ~19-22 |
| 1,4-diisopropyl-2,3-dimethylbenzene | ~127 | ~133, ~148 | ~31 | ~25 | ~21 |
Note: Predicted chemical shifts are based on established substituent effects on aromatic rings.
Table 3: IR Spectroscopic Data
| Compound | C-H stretch (aromatic) (cm⁻¹) | C-H stretch (aliphatic) (cm⁻¹) | C=C stretch (aromatic) (cm⁻¹) | C-H bend (out-of-plane) (cm⁻¹) |
| This compound | ~3050 | 2850-2960 | ~1610, 1500 | ~880 |
| Isomers | ~3020-3080 | 2850-2970 | ~1600-1620, 1480-1520 | ~750-900 (pattern depends on substitution) |
Note: The out-of-plane C-H bending vibrations are particularly useful for distinguishing between substitution patterns on the benzene ring.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 190 | 175 ([M-CH₃]⁺), 147 ([M-C₃H₇]⁺) |
| Isomers | 190 | 175, 147 (Relative intensities will vary based on isomer stability) |
Note: All isomers have the same molecular weight and will exhibit a molecular ion peak at m/z 190. The fragmentation pattern, particularly the relative abundance of the fragment ions, can be used for differentiation.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal-to-noise. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with electron ionization (EI) or chemical ionization (CI) sources, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation of isomers.
-
Sample Introduction: The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column.
-
Ionization: In the mass spectrometer, the separated components are ionized, typically by electron impact at 70 eV.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Workflow for the spectroscopic comparison of diisopropyl-p-xylene isomers.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the differentiation of this compound and its isomers. ¹H and ¹³C NMR spectroscopy are particularly informative for determining the substitution pattern on the aromatic ring through the analysis of chemical shifts and signal multiplicities. IR spectroscopy offers characteristic bands for aromatic C-H and C=C vibrations, with the out-of-plane bending region being diagnostic of the substitution pattern. While all isomers exhibit the same molecular ion in mass spectrometry, analysis of the fragmentation patterns can reveal subtle structural differences. By combining the data from these techniques, researchers can confidently identify and distinguish between these closely related isomers.
Comparative Reactivity of 2,5-Diisopropyl-p-xylene and Other Dialkylbenzenes in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the reactivity of polysubstituted aromatic compounds, featuring experimental data and detailed protocols.
The reactivity of substituted benzene derivatives is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Among these, dialkylbenzenes are common structural motifs, and understanding their susceptibility to electrophilic attack is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide provides a detailed comparison of the reactivity of 2,5-diisopropyl-p-xylene with other dialkylbenzenes in key electrophilic aromatic substitution reactions, supported by available experimental data and methodologies.
Introduction to Electrophilic Aromatic Substitution in Dialkylbenzenes
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents on the benzene ring. Alkyl groups are generally considered activating substituents, meaning they increase the rate of EAS compared to unsubstituted benzene. This activation stems from two primary electronic effects:
-
Inductive Effect: Alkyl groups are electron-donating through the sigma bond network, enriching the electron density of the aromatic ring and making it more attractive to electrophiles.
-
Hyperconjugation: The overlap of C-H sigma bonds on the alkyl substituent with the pi system of the benzene ring further increases electron density, particularly at the ortho and para positions.
Consequently, alkylbenzenes are more reactive than benzene and direct incoming electrophiles to the positions ortho and para to the alkyl group. In dialkylbenzenes, the directing effects of both alkyl groups must be considered, along with steric hindrance, which can play a significant role in determining the final product distribution.
Reactivity Comparison: this compound vs. Other Dialkylbenzenes
This compound possesses a unique substitution pattern with two methyl groups in a para arrangement and two bulky isopropyl groups at the remaining positions. This structure leads to distinct reactivity compared to other dialkylbenzenes such as p-xylene, o-xylene, and m-xylene. The primary factors governing its reactivity are the cumulative activating effect of four alkyl groups and the significant steric hindrance imposed by the isopropyl groups.
Nitration
Nitration is a classic EAS reaction involving the introduction of a nitro group (-NO2) onto the aromatic ring. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid.
General Observations:
-
Dialkylbenzenes, in general, undergo nitration much faster than benzene due to the activating nature of the alkyl groups. The two methyl groups in p-xylene, for instance, significantly increase the electron density of the ring, accelerating the attack by the nitronium ion (NO2+).[1][2]
-
In this compound, all four alkyl groups contribute to activating the ring, making it highly reactive towards nitration.
-
However, the position of nitration is heavily influenced by steric hindrance. The bulky isopropyl groups shield the adjacent positions, making electrophilic attack at those sites less favorable.
Quantitative Data Summary:
While specific kinetic data for the nitration of this compound is scarce in readily available literature, the principles of EAS allow for a qualitative comparison.
| Compound | Expected Relative Rate of Nitration | Major Mononitration Product(s) |
| Benzene | 1 (Reference) | Nitrobenzene |
| p-Xylene | > 1 | 2-Nitro-p-xylene |
| m-Xylene | > p-Xylene | 4-Nitro-m-xylene |
| This compound | Expected to be very high | 3-Nitro-2,5-diisopropyl-p-xylene |
Note: The relative rates are qualitative predictions based on substituent effects.
Experimental Protocol: Competitive Nitration
A common method to determine the relative reactivity of different aromatic compounds is through competitive nitration.[3]
Objective: To compare the relative nitration rates of this compound and p-xylene.
Materials:
-
This compound
-
p-Xylene
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Dichloromethane (solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare an equimolar mixture of this compound and p-xylene in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a nitrating mixture (a pre-mixed and cooled solution of concentrated nitric acid and sulfuric acid) to the dialkylbenzene solution with constant stirring. The amount of nitrating agent should be less than one equivalent relative to the total moles of the dialkylbenzenes.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 30 minutes).
-
Quench the reaction by pouring the mixture into ice-cold water.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Analyze the product mixture using GC-MS to determine the relative amounts of the nitrated products of this compound and p-xylene. The ratio of the products will reflect the relative reactivity of the starting materials.
Logical Relationship of Reactivity in Nitration
Caption: Factors influencing the relative rates of nitration.
Halogenation
Halogenation, such as bromination or chlorination, is another important EAS reaction. It typically proceeds in the presence of a Lewis acid catalyst (e.g., FeBr3 for bromination).
General Observations:
-
Similar to nitration, alkyl groups activate the benzene ring towards halogenation.
-
The steric bulk of the substituents plays a crucial role in determining the regioselectivity of the reaction. For monosubstituted alkylbenzenes, bromination at the para position is generally favored over the ortho position as the bulk of the alkyl group increases.[4]
-
For this compound, the positions adjacent to the isopropyl groups are highly hindered, directing the incoming halogen to the remaining available position.
Quantitative Data Summary:
| Compound | Reagent | Relative Rate | Product Distribution (ortho:meta:para) |
| Benzene | Br2, FeBr3 | 1 | - |
| Toluene | Br2, FeBr3 | 3.5 x 10^4 | 33% : <1% : 67% |
| t-Butylbenzene | Br2, FeBr3 | 1.5 x 10^4 | 5% : 4% : 91% |
Data for toluene and t-butylbenzene provides a reference for the effect of increasing steric bulk.
Experimental Protocol: Relative Rates of Bromination
The relative rates of bromination can be determined by reacting different substrates with a limited amount of bromine and analyzing the consumption of the starting materials or the formation of products over time.[5]
Objective: To compare the relative bromination rates of this compound and p-xylene.
Materials:
-
This compound
-
p-Xylene
-
Bromine
-
Iron(III) bromide (catalyst)
-
Carbon tetrachloride (solvent)
-
Sodium thiosulfate solution
-
High-performance liquid chromatograph (HPLC) or Gas Chromatograph (GC)
Procedure:
-
Prepare separate standard solutions of known concentrations of this compound and p-xylene in carbon tetrachloride.
-
In separate reaction flasks, place a solution of the respective dialkylbenzene and the catalyst (FeBr3).
-
Initiate the reaction by adding a standard solution of bromine in carbon tetrachloride.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding them to a sodium thiosulfate solution to consume unreacted bromine.
-
Analyze the quenched aliquots using HPLC or GC to determine the concentration of the remaining dialkylbenzene.
-
Plot the concentration of the dialkylbenzene versus time for each reaction.
-
The initial rates of the reactions can be determined from the slopes of these plots, providing a quantitative comparison of the reactivity.
Experimental Workflow for Comparative Bromination
Caption: Workflow for determining relative bromination rates.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are methods for forming new carbon-carbon bonds on an aromatic ring.
General Observations:
-
Alkylation: The reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst. Alkyl groups on the ring are activating, which can lead to polyalkylation. Carbocation rearrangements are also a common issue.[6]
-
Acylation: The reaction of an acyl halide or anhydride with an aromatic ring in the presence of a Lewis acid. The resulting acyl group is deactivating, which prevents polyacylation.
-
For this compound, the high degree of substitution and steric hindrance would likely make further Friedel-Crafts alkylation challenging. Acylation would be expected to occur at the less hindered position.
Qualitative Reactivity Comparison:
-
p-Xylene: Readily undergoes Friedel-Crafts reactions. Acylation, for example with acetyl chloride, yields 2,5-dimethylacetophenone.[7]
-
This compound: Due to steric hindrance from the isopropyl groups, the rate of Friedel-Crafts reactions is expected to be lower than that of p-xylene at the available positions. The reaction would be highly regioselective, favoring the less hindered site.
Experimental Protocol: Competitive Friedel-Crafts Acylation
Objective: To qualitatively compare the reactivity of this compound and p-xylene towards Friedel-Crafts acylation.
Materials:
-
This compound
-
p-Xylene
-
Acetyl chloride
-
Aluminum chloride (catalyst)
-
Dichloromethane (solvent)
-
Hydrochloric acid (dilute)
-
Water
-
Anhydrous sodium sulfate
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
In a flask, prepare an equimolar mixture of this compound and p-xylene in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add aluminum chloride to the mixture with stirring.
-
Add acetyl chloride dropwise to the cooled mixture. Use a substoichiometric amount of acetyl chloride.
-
After the addition, allow the reaction to stir at room temperature for a set period (e.g., 1 hour).
-
Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and analyze the product mixture by TLC and NMR to identify the major acylated product, which will indicate the more reactive substrate.
Signaling Pathway for Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation pathway.
Oxidation
The oxidation of alkylbenzenes can occur at the side chain or on the aromatic ring, depending on the oxidizing agent and reaction conditions.
General Observations:
-
Strong oxidizing agents like potassium permanganate or chromic acid can oxidize the alkyl side chains of dialkylbenzenes to carboxylic acids. For example, p-xylene is oxidized to terephthalic acid.
-
The reactivity of the benzylic C-H bonds is crucial for side-chain oxidation.
-
The bulky isopropyl groups in this compound might influence the rate and selectivity of oxidation. The tertiary benzylic hydrogens of the isopropyl groups are generally more susceptible to radical abstraction than the primary hydrogens of the methyl groups.
Qualitative Reactivity Comparison:
-
p-Xylene: The methyl groups are readily oxidized to carboxylic acid groups under strong oxidizing conditions.
-
This compound: The isopropyl groups are likely to be more readily oxidized at the benzylic position than the methyl groups. However, complete oxidation to carboxylic acids would require harsh conditions. Milder oxidation might selectively target the isopropyl groups.
Experimental Protocol: Comparative Oxidation with KMnO4
Objective: To compare the relative rates of oxidation of the side chains of this compound and p-xylene.
Materials:
-
This compound
-
p-Xylene
-
Potassium permanganate (KMnO4)
-
Sodium carbonate
-
Sulfuric acid (dilute)
-
Water
-
Filtration apparatus
Procedure:
-
Set up two parallel reactions. In each flask, dissolve one of the dialkylbenzenes in a suitable solvent (e.g., water with a phase-transfer catalyst if necessary) containing sodium carbonate.
-
Heat the mixtures to a specific temperature (e.g., 80°C).
-
Add an aqueous solution of potassium permanganate dropwise to each flask at the same rate.
-
Monitor the disappearance of the purple color of the permanganate ion. The rate of decolorization provides a qualitative measure of the rate of oxidation.
-
After the reaction is complete (or after a set time), cool the mixtures and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid products.
-
Isolate, dry, and weigh the products to determine the yield and compare the extent of oxidation.
Conclusion
The reactivity of this compound in electrophilic aromatic substitution is governed by a balance between the strong activating electronic effects of its four alkyl substituents and the significant steric hindrance imposed by the two bulky isopropyl groups. While the increased electron density suggests a high intrinsic reactivity, the steric crowding around the aromatic ring can reduce the rate of reaction and dictates a high degree of regioselectivity, favoring attack at the less hindered positions.
In comparison to less substituted dialkylbenzenes like p-xylene, this compound is expected to be highly reactive under conditions where electronic effects dominate and steric hindrance at the reaction site is minimal. However, for reactions involving bulky electrophiles or transition states, its reactivity may be attenuated. The provided experimental protocols offer a framework for researchers to quantitatively assess these differences and gain a deeper understanding of the structure-reactivity relationships in polysubstituted aromatic systems. This knowledge is invaluable for the rational design of synthetic strategies in medicinal chemistry and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Exploration of factors affecting the relative rate of electrophilic aromatic bromination - American Chemical Society [acs.digitellinc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C14H22 | CID 25211 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical methods for quantifying xylene isomers in a mixture
A Comprehensive Guide to Analytical Methods for Quantifying Xylene Isomers in a Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of xylene isomers (ortho-, meta-, and para-xylene) in a mixture is crucial for various applications, from environmental monitoring to pharmaceutical analysis. This guide provides a detailed comparison of the primary analytical methods used for this purpose, supported by experimental data and protocols.
Comparison of Analytical Methods
The quantification of xylene isomers is predominantly achieved through chromatographic and spectroscopic techniques. Gas Chromatography (GC) is the most common and well-established method, offering high resolution and sensitivity.[1][2] High-Performance Liquid Chromatography (HPLC) and spectroscopic methods such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy also present viable alternatives, each with distinct advantages and limitations.
Quantitative Performance Data
The following table summarizes the quantitative performance of various analytical methods for xylene isomer analysis.
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| GC-FID | o-, m-, p-xylene | Human Tissues | 0.01-0.05 mg/100g | - | - | - | [1] |
| GC-PID | o-xylene | Air | 1.3 x 10⁻¹² g | - | - | - | [1] |
| Purge and Trap GC | o-, m-, p-xylene | Water | 0.2 ppb | - | - | - | [1] |
| HS-SPME-GC-MS | Toluene, Xylenes | Human Urine | <1.0 µg/mL | - | 1.0-100 µg/mL (Toluene), 5.0-100 µg/mL (Xylenes) | - | [3] |
| HPLC/DAD | 2-, 3-, 4-methyl-hippuric acids (xylene metabolites) | Urine | 1 µg/mL | 3 µg/mL | 4-100 µg/mL | >82 | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for the key techniques discussed.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating and quantifying the volatile xylene isomers.
Sample Preparation (for air samples):
-
Adsorb vapors onto activated charcoal.
-
Extract the adsorbed xylenes using carbon disulfide.[5]
-
Inject the desorbed sample into the gas chromatograph.[1]
Instrumentation and Conditions:
-
Column: Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm fused silica (df = 0.25 µm).[6]
-
Oven Temperature Program: 80 °C (hold for 6 min), then ramp to 130 °C at 25 °C/min.[6]
-
Carrier Gas: Helium at a pressure of 40 kPa (6 psi).[6]
-
Injector: Split injector at a temperature of 210 °C with a split ratio of 1:20.[6]
-
Detector: Flame Ionization Detector (FID) at a temperature of 230 °C.[6]
-
Injection Volume: 0.5 µL.[6]
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC can be used to separate and quantify xylene isomers, often by analyzing their metabolites in biological samples.[4]
Sample Preparation (for urine samples):
-
Apply Solid Phase Extraction (SPE) to extract the analytes from urine samples.[4]
Instrumentation and Conditions:
-
Column: Discovery® Zr-Carbon, 15 cm × 4.6 mm, 3 µm particle size.
-
Mobile Phase: Isocratic elution with a 3% aqueous solution of β-cyclodextrin (pH 3) and methanol (80:20).[4] An alternative is a 50:50 mixture of water and acetonitrile.
-
Flow Rate: 1 mL/min.[4]
-
Detector: Diode-Array Detector (DAD) monitoring at wavelengths of 198 nm, 200 nm, and 202 nm.[4] An alternative is a UV detector at 254 nm.
-
Injection Volume: 1 µL.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that can be used for both qualitative and quantitative analysis of xylene isomers.[7][8]
Instrumentation and Conditions:
-
Spectrometer: A handheld MiniRam Raman Spectrometer with an excitation wavelength of 785 nm or a confocal dispersive Raman spectrometer with a 488 nm laser.[7][9]
-
Data Acquisition: For quantitative analysis, the ratio of the areas and intensities of unique peaks for each isomer to a common peak found in all isomers is used.[7]
Visualizing the Workflow
Diagrams can help clarify the experimental processes involved in each analytical method.
Caption: Workflow for GC-FID analysis of xylene isomers.
Caption: Workflow for HPLC-DAD analysis of xylene isomers.
Conclusion
The choice of analytical method for quantifying xylene isomers depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography, particularly with FID or MS detectors, remains the gold standard for its high resolution and sensitivity. HPLC offers a robust alternative, especially for biological samples where analysis of metabolites is preferred. Spectroscopic methods like Raman spectroscopy provide rapid and non-destructive analysis, which can be advantageous for certain applications. By understanding the principles, protocols, and performance characteristics of each method, researchers can select the most appropriate technique for their specific needs.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complete separation of urinary metabolites of xylene in HPLC/DAD using β-cyclodextrin: application for biological monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. agilent.com [agilent.com]
- 7. digitalcommons.pace.edu [digitalcommons.pace.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Performance Evaluation of 2,5-Diisopropyl-p-xylene-based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of polymers based on the 2,5-diisopropyl-p-xylene monomer. Due to the limited availability of direct experimental data on this specific polymer, this guide draws comparisons with structurally similar polymers, particularly those with bulky alkyl substituents on a p-phenylene backbone. The data presented herein is derived from published experimental findings on analogous polymer systems to project the potential performance characteristics of this compound-based polymers in areas such as thermal stability, mechanical strength, and gas permeability.
Comparative Performance Data
The introduction of bulky isopropyl groups on the p-xylene ring is expected to influence the polymer's properties significantly. These groups can increase the free volume within the polymer matrix, impacting its gas permeability, while also affecting chain packing and, consequently, its mechanical and thermal properties. The following tables summarize quantitative data from studies on analogous polymers to provide a predictive comparison.
Table 1: Thermal Properties of Substituted Poly(p-phenylene vinylene) (PPV) and Related Polymers
| Polymer | Substituent | Decomposition Temperature (TGA, 5% weight loss) (°C) | Glass Transition Temperature (Tg) (°C) |
| Hypothetical Poly(this compound) | Diisopropyl | ~350-400 (estimated) | Not Reported |
| Poly(2,5-didecyl-p-phenylene vinylene) (PDDPV) | Didecyl | ~400 | Not Reported |
| Hyperbranched PPV derivative (P1) | Nitro and Methoxy-ethylhexyloxy | 375 | Not Reported[1] |
| Hyperbranched PPV derivative (P2) | Nitro and Methoxy-ethylhexyloxy | 377 | Not Reported[1] |
| Hyperbranched PPV derivative (P3) | Nitro and Methoxy-ethylhexyloxy | 382 | Not Reported[1] |
| Poly[2-methoxy-5-(2′-phenylethoxy)-1,4-phenylenevinylene] (MPE-PPV) | Methoxy and Phenylethoxy | Not Reported | 111[2] |
Table 2: Gas Permeability of Poly(2,5-dialkyl-p-phenyleneethynylene)s
| Polymer | Substituent | Oxygen Permeability (PO₂) (Barrer) | Fractional Free Volume (FFV) |
| Hypothetical Poly(this compound) | Diisopropyl | >10 (estimated) | ~0.15 (estimated) |
| Poly(2,5-di-n-hexyl-p-phenyleneethynylene) | n-Hexyl | 4.88 | 0.14-0.15[3] |
| Poly(2,5-di-n-octyl-p-phenyleneethynylene) | n-Octyl | 7.06 | 0.14-0.15[3] |
| Poly(2,5-di-n-decyl-p-phenyleneethynylene) | n-Decyl | 16.6 | 0.14-0.15[3] |
Table 3: Mechanical Properties of Poly(p-phenylene)s and Related High-Performance Polymers
| Polymer | Property | Value |
| Hypothetical Poly(this compound) | Tensile Strength | Moderate to High (estimated) |
| Poly(p-phenylene) (PPP) | Tensile Modulus | ~2x higher than PEEK |
| Tensile Strength | ~2x higher than PEEK[4] | |
| Poly(p-phenylene ethynylene) (PPE) with dodecyl substituents | Molecular Weight (Mn) | 47 kDa |
Experimental Protocols
The data presented in the tables above are based on the following experimental methodologies, which are standard for polymer characterization.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the polymers. A small sample of the polymer is heated at a constant rate in a controlled atmosphere (typically nitrogen or air), and its weight loss is measured as a function of temperature. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs.
-
Differential Scanning Calorimetry (DSC): DSC is used to identify the glass transition temperature (Tg) and melting temperature (Tm) of a polymer. The difference in heat flow required to increase the temperature of a polymer sample and a reference is measured as a function of temperature.
Gas Permeability Measurement
-
Constant-Volume, Variable-Pressure Method: This method is commonly used to determine the gas permeability of polymer membranes. A polymer film of known thickness is placed in a permeation cell, and a specific gas is introduced at a constant pressure on one side of the film. The rate of pressure increase on the other side (the permeate side), which has a constant volume, is measured over time. The permeability coefficient is then calculated from the steady-state permeation rate, the film thickness, and the pressure difference across the film. The fractional free volume (FFV) is often calculated using the Bondi method, which relates the specific volume of the polymer to its van der Waals volume.[5]
Mechanical Property Testing
-
Tensile Testing: The mechanical properties of polymers, such as tensile strength, Young's modulus, and elongation at break, are determined by tensile testing. A dog-bone-shaped specimen of the polymer is stretched at a constant rate until it fractures. The force required to stretch the sample and the corresponding elongation are recorded to generate a stress-strain curve, from which the key mechanical properties can be derived.
Visualizations
Synthesis Workflow
The synthesis of substituted poly(p-phenylene vinylene) (PPV) derivatives, which are structurally analogous to polymers derived from this compound, often follows a multi-step process. A common route is the Horner-Wadsworth-Emmons polycondensation.
Caption: Synthetic route for substituted PPVs.
Performance Evaluation Workflow
A typical workflow for evaluating the performance of a newly synthesized polymer involves a series of characterization techniques to determine its key properties.
References
- 1. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 4. physicsjournal.net [physicsjournal.net]
- 5. Structure-Property Relationship on the Example of Gas Separation Characteristics of Poly(Arylene Ether Ketone)s and Poly(Diphenylene Phtalide) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 2,5-Diisopropyl-p-xylene
For researchers, scientists, and professionals in drug development, the efficient synthesis of specifically substituted aromatic compounds is a critical endeavor. Among these, 2,5-diisopropyl-p-xylene stands as a valuable intermediate. This guide provides an objective comparison of catalytic systems for its synthesis, supported by experimental data and detailed protocols to aid in the selection of the most effective catalyst for this transformation.
The synthesis of this compound is primarily achieved through the diisopropylation of p-xylene using an alkylating agent such as isopropanol or propylene. The key challenge in this synthesis is to achieve high selectivity for the desired 2,5-isomer over other possible diisopropylated and mono-isopropylated products. The choice of catalyst plays a pivotal role in controlling this selectivity, as well as the overall reaction efficiency. This guide explores the performance of various solid acid catalysts, including zeolites and acidic clays, in the isopropylation of p-xylene.
Comparative Performance of Catalysts
The selection of a suitable catalyst is paramount for maximizing the yield and selectivity of this compound. Below is a summary of the performance of different catalysts based on available experimental data.
| Catalyst | Alkylating Agent | Reaction Temperature (°C) | p-Xylene Conversion (%) | Selectivity for Diisopropyl-p-xylenes (%) | Selectivity for this compound (%) | Source |
| H-Beta Zeolite | Isopropanol | 140 - 180 | 80-90 (of theoretical) | 90-99 | Not Specified | [1] |
| 20% w/w Cs-DTP/K-10 Clay | Isopropyl Alcohol | 160 - 190 | High (98% IPA conversion) | 95 (for isopropyl xylenes) | Not Specified | [2] |
Note: The available literature provides data on the overall selectivity for diisopropyl-p-xylenes or isopropyl xylenes, but specific selectivity for the 2,5-isomer is not always reported. This highlights a gap in the current research landscape and underscores the importance of detailed product analysis in future studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic studies. The following are representative experimental protocols for the synthesis of this compound using solid acid catalysts.
Synthesis using H-Beta Zeolite
Catalyst: H-Beta Zeolite
Reaction Setup: A continuous vapor-phase fixed-bed down-flow glass reactor system is utilized, operating at atmospheric pressure.
Procedure:
-
The H-Beta zeolite catalyst is packed into the reactor.
-
A feed mixture of p-xylene and isopropanol is introduced into the reactor at a controlled flow rate.
-
The reaction is carried out at a temperature range of 140-180°C (413-453 K)[1].
-
The product stream is collected at the reactor outlet and subjected to analysis (e.g., gas chromatography) to determine the conversion of p-xylene and the selectivity for diisopropyl-p-xylene isomers.
-
Key parameters such as reaction temperature, space velocity, and the molar ratio of p-xylene to isopropanol can be varied to optimize the yield of the desired product[1].
Synthesis using Acidic Clay-Supported Catalyst
Catalyst: 20% w/w Cesium-substituted dodecatungstophosphoric acid on K-10 Montmorillonite clay (20% w/w Cs-DTP/K-10).
Reaction Setup: The reaction is conducted in the liquid phase in a batch reactor.
Procedure:
-
The 20% w/w Cs-DTP/K-10 clay catalyst is added to a batch reactor.
-
p-Xylene and isopropyl alcohol are introduced into the reactor.
-
The reaction mixture is heated to a temperature between 160-190°C and stirred[2].
-
The reaction is allowed to proceed for a specified duration (e.g., 2 hours), with samples taken periodically for analysis[2].
-
Product analysis is performed to determine the conversion of the reactants and the selectivity for the isopropyl xylene products[2].
Key Reaction Pathways and Experimental Workflow
The synthesis of this compound from p-xylene and an isopropylating agent over a solid acid catalyst involves a series of electrophilic aromatic substitution reactions. The general workflow for catalyst evaluation and the logical relationship of the reaction components are illustrated in the diagrams below.
Caption: Signaling pathway for the catalytic synthesis of this compound.
Caption: Experimental workflow for catalyst performance evaluation.
Concluding Remarks
The synthesis of this compound with high selectivity remains a challenging yet important area of research. Current findings suggest that solid acid catalysts, particularly H-Beta zeolite and modified acidic clays, are promising candidates for this transformation. H-Beta zeolite, with its shape-selective properties, shows high activity and selectivity for diisopropyl xylenes, although specific data for the 2,5-isomer is needed for a complete evaluation[1]. Acidic clay-supported catalysts also demonstrate high conversion and selectivity for the overall isopropylation reaction under milder conditions[2].
Future research should focus on detailed product isomer distribution to quantify the shape-selective capabilities of different catalysts for producing this compound. The optimization of reaction conditions for these promising catalytic systems will be crucial for developing an efficient and economically viable process for the synthesis of this valuable chemical intermediate. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to build upon in this endeavor.
References
A Comparative Guide to 2,5-Diisopropyl-p-xylene and 1,4-Di-tert-butylbenzene in Catalytic Oxidation
In the realm of catalysis, the selection of appropriate substrates and reagents is paramount to achieving desired reaction outcomes. This guide provides a detailed comparison of 2,5-diisopropyl-p-xylene and 1,4-di-tert-butylbenzene, with a particular focus on their behavior in catalytic oxidation reactions. This analysis is crucial for researchers, scientists, and professionals in drug development who utilize catalytic processes for molecular transformations.
The core difference in the catalytic behavior of these two structurally similar aromatic compounds lies in the nature of their alkyl substituents. The isopropyl groups in this compound offer reactive benzylic C-H bonds, making them susceptible to oxidation. In stark contrast, the tert-butyl groups in 1,4-di-tert-butylbenzene lack these benzylic hydrogens, rendering the molecule significantly more resistant to side-chain oxidation under typical conditions.
Performance in Catalytic Oxidation
To illustrate the differing reactivity, this guide presents data on the catalytic oxidation of p-xylene, a closely related and well-studied analogue of this compound, and discusses the general inertness of 1,4-di-tert-butylbenzene under similar conditions. The industrial standard for p-xylene oxidation is the AMOCO process, which employs a multi-component catalyst system to achieve high yields of terephthalic acid.[1][2][3][4]
| Feature | This compound (inferred from p-xylene data) | 1,4-Di-tert-butylbenzene |
| Susceptibility to Catalytic Oxidation | High | Very Low |
| Reactive Site | Benzylic C-H bonds of the isopropyl groups | Aromatic ring (under harsh conditions) |
| Typical Products of Oxidation | Dicarboxylic acids (e.g., terephthalic acid from p-xylene) | Generally unreactive at the side chain |
| Catalyst System (for p-xylene) | Co(OAc)₂, Mn(OAc)₂, HBr[1][2] | Not applicable for side-chain oxidation |
| Typical Reaction Conditions (for p-xylene) | 175-225°C, 15-30 bar O₂[1][2] | Stable under these conditions |
| Conversion (for p-xylene) | >98%[1] | ~0% (for side-chain) |
| Selectivity (for p-xylene to terephthalic acid) | ~95%[3] | Not applicable |
Experimental Protocols
Catalytic Oxidation of p-Xylene (as a proxy for this compound)
This protocol is based on the well-established AMOCO process for the oxidation of p-xylene to terephthalic acid.[1][2]
Materials:
-
p-Xylene
-
Acetic acid (solvent)
-
Cobalt(II) acetate tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (catalyst)
-
Hydrogen bromide (promoter)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
-
Oxygen or air source
Procedure:
-
The high-pressure reactor is charged with a solution of p-xylene in glacial acetic acid.
-
The catalyst system, consisting of cobalt(II) acetate and manganese(II) acetate, along with the hydrogen bromide promoter, is added to the reactor.
-
The reactor is sealed and purged with an inert gas, such as nitrogen.
-
The mixture is heated to the reaction temperature, typically between 175-225°C, with continuous stirring.[1][2]
-
Oxygen or air is introduced into the reactor to maintain a pressure of 15-30 bar.[1][2]
-
The reaction is allowed to proceed for a sufficient duration to achieve high conversion, which can be monitored by techniques such as gas chromatography.
-
After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The solid product, terephthalic acid, precipitates from the acetic acid solution and can be collected by filtration.
Attempted Catalytic Oxidation of 1,4-Di-tert-butylbenzene
Under the same conditions as the p-xylene oxidation, 1,4-di-tert-butylbenzene is expected to be largely unreactive at its alkyl side chains due to the absence of benzylic C-H bonds.
Procedure:
-
Follow the same procedure as for p-xylene, substituting 1,4-di-tert-butylbenzene as the substrate.
-
After the reaction period, analysis of the reaction mixture would be expected to show the starting material largely unconsumed.
Catalytic Oxidation Pathway
The catalytic oxidation of alkylbenzenes with benzylic hydrogens, such as p-xylene, proceeds through a free-radical chain mechanism. The Co/Mn/Br catalyst system plays a crucial role in initiating and propagating this chain reaction.
Figure 1. Simplified catalytic cycle for the Co/Mn/Br catalyzed oxidation of p-xylene.
Conclusion
The comparison between this compound and 1,4-di-tert-butylbenzene in the context of catalytic oxidation is a clear demonstration of structure-activity relationships. The presence of benzylic C-H bonds in this compound makes it a reactive substrate for oxidation to valuable dicarboxylic acids, a transformation of significant industrial importance. Conversely, the lack of these reactive sites in 1,4-di-tert-butylbenzene confers it with high stability against oxidation, making it a suitable choice for applications where inertness to oxidative conditions is required, such as a high-boiling point solvent or a building block for polymers where side-chain reactivity is undesirable. This fundamental difference dictates their respective applications in catalysis and broader chemical synthesis.
References
Unambiguous Structure Determination: A Comparative Guide to the Validation of 2,5-diisopropyl-p-xylene
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical entities is a cornerstone of robust scientific inquiry. This guide provides a comparative analysis of crystallographic and spectroscopic methods for the structural validation of 2,5-diisopropyl-p-xylene, a substituted aromatic hydrocarbon. While single-crystal X-ray diffraction remains the gold standard for absolute structure determination, its application can be limited by the availability of suitable crystalline material. Here, we compare this definitive technique with powerful alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC)—that provide complementary and often conclusive structural evidence.
Method Comparison: X-ray Crystallography vs. Spectroscopic Techniques
The validation of a molecular structure, such as that of this compound, relies on a variety of analytical techniques. Each method offers unique insights into the molecule's atomic arrangement and connectivity.
| Method | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and stereochemistry.[1][2] | Considered the definitive method for absolute structure determination.[2] | Requires a suitable single crystal, which can be challenging to obtain. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the chemical environment and connectivity of magnetically active nuclei (e.g., ¹H, ¹³C), revealing the molecular skeleton and the relative positions of atoms.[3] | Non-destructive technique that can be performed on samples in solution. Provides detailed information about molecular structure and dynamics.[4][5] | Does not provide direct information on bond lengths or angles. Complex spectra can be challenging to interpret for large molecules. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and providing clues about the structure through fragmentation patterns.[6] | High sensitivity allows for the analysis of very small sample quantities. Can be coupled with separation techniques like GC for complex mixture analysis.[6] | Fragmentation patterns can be complex and may not always lead to an unambiguous structure. Isomers often produce similar mass spectra.[7] |
| Gas Chromatography (GC) | Separates volatile compounds based on their physical and chemical properties. When coupled with a detector, it can confirm the purity and identity of a compound by its retention time.[8][9] | Excellent for separating isomers and analyzing the purity of a sample.[8][10][11] | Provides limited structural information on its own. Requires the compound to be volatile and thermally stable. |
Experimental Protocols
Single-Crystal X-ray Diffraction of a Structurally Related Compound: p-Xylene
As a reference for the crystallographic validation of a substituted p-xylene, the experimental protocol for determining the crystal structure of p-xylene is presented. The crystal structure of perdeuterated p-xylene has been determined at 4.5 K to be in the space group P2₁/n with unit cell parameters a = 5.7337(1) Å, b = 4.9485(1) Å, c = 11.1385(1) Å, and β = 100.7130(1)°.[12]
Methodology:
-
Crystal Growth: Single crystals of p-xylene are grown, often by slow evaporation of a suitable solvent or by in-situ crystallization at low temperatures.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to maintain a stable temperature. The crystal is then irradiated with a monochromatic X-ray beam.
-
Diffraction Pattern: The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.
-
Structure Solution and Refinement: The positions and intensities of the reflections are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to best fit the experimental data.
Spectroscopic Analysis of this compound
Spectroscopic data for this compound is readily available in public databases such as PubChem.[13]
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of the p-xylene core, the two isopropyl groups, and their substitution pattern.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of this compound in a volatile solvent is prepared.
-
Injection and Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.
-
Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and the mass-to-charge ratios of the resulting ions are measured.
-
Data Analysis: The retention time from the gas chromatogram helps to identify the compound, while the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can be compared to a library database for confirmation.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a small organic molecule like this compound, integrating both crystallographic and spectroscopic methods.
Caption: A flowchart illustrating the integrated approach to structural validation.
References
- 1. pulstec.net [pulstec.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. pure.au.dk [pure.au.dk]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinguishing by principal component analysis of o-xylene, m-xylene, p-xylene and ethylbenzene using electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[6]arene-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. The crystal structures of m-xylene and p-xylene, C8D10, at 4.5 K | Department of Chemistry [chem.web.ox.ac.uk]
- 13. This compound | C14H22 | CID 25211 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,5-Diisopropyl-p-xylene
For researchers and professionals in drug development and chemical synthesis, the efficient and selective synthesis of substituted aromatic compounds is of paramount importance. 2,5-Diisopropyl-p-xylene is a valuable building block, and its synthesis can be achieved through various routes, with the Friedel-Crafts alkylation of p-xylene being a primary method. This guide provides a comparative analysis of alternative catalytic systems for this synthesis, focusing on experimental data and detailed methodologies to aid in the selection of the most suitable approach.
Comparison of Catalytic Systems for the Isopropylation of p-Xylene
The synthesis of this compound is most directly achieved via the Friedel-Crafts alkylation of p-xylene with an isopropylating agent such as isopropyl alcohol or an isopropyl halide. The choice of catalyst is critical in determining the reaction's efficiency, selectivity, and environmental impact. Below is a comparison of two major catalytic approaches: traditional Lewis acids and solid acid catalysts.
| Catalyst System | Alkylating Agent | Temperature (°C) | Reaction Time | p-Xylene Conversion (%) | Selectivity for Isopropyl-p-xylenes (%) | Reference |
| Aluminum Chloride (AlCl₃) | 1-Bromopropane | Room Temp. | 45 min | Not specified | Product ratio of n-propyl-p-xylene to isopropyl-p-xylene is approximately 1:2.[1] | [1][2][3][4][5] |
| 20% w/w Cs-DTP/K-10 Clay | Isopropyl Alcohol | 160-190 | 2 h | 98 (Isopropanol Conversion) | up to 95 | [6] |
| Ultrastable Zeolite Y (USY) | Isopropyl Alcohol | ~150-160 | Not specified | 85-97 (of theoretical max) | 80-95 | [7] |
| SAPO-5 | Isopropyl Alcohol | 240 | Not specified | High | High selectivity for cymenes. | [8] |
| Cerium-exchanged NaX Zeolite | Isopropyl Alcohol | 160-240 | Not specified | Varies with temp. | Para and meta isomers observed. | [9] |
Note: The selectivity for the specific this compound isomer is often not explicitly detailed in broader studies on xylene isopropylation, which may report selectivity for the mixture of isopropyl-p-xylene isomers.
Experimental Protocols
Friedel-Crafts Alkylation using Aluminum Chloride (AlCl₃)
This protocol is a generalized procedure based on typical laboratory-scale Friedel-Crafts reactions.[3][4][10]
Materials:
-
p-Xylene (dry)
-
1-Bromopropane or 2-Propanol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane or carbon disulfide)
-
Ice
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Reflux condenser
-
Drying tube (filled with calcium chloride)
-
Separatory funnel
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube.
-
In the flask, suspend anhydrous AlCl₃ (1.1 eq.) in the anhydrous solvent under an inert atmosphere.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add p-xylene (1 eq.) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension.
-
After the addition of p-xylene, add the alkylating agent (1-bromopropane or 2-propanol, 2.2 eq.) to the addition funnel and add it dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for the specified time (e.g., 30 minutes).[4]
-
Quench the reaction by carefully and slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography to isolate this compound.
Isopropylation using a Solid Acid Catalyst (e.g., 20% w/w Cs-DTP/K-10 Clay)
This protocol is based on the greener chemistry approach using a solid acid catalyst, which simplifies workup and avoids the use of corrosive Lewis acids.[6]
Materials:
-
p-Xylene
-
Isopropyl Alcohol (IPA)
-
20% w/w Cs-DTP/K-10 Clay catalyst
-
High-pressure autoclave or a flask with a reflux condenser suitable for the reaction temperature
-
Magnetic stirrer or mechanical stirrer
-
Heating mantle
Procedure:
-
In a high-pressure autoclave or a suitable reaction flask, charge p-xylene, isopropyl alcohol, and the 20% w/w Cs-DTP/K-10 clay catalyst. The molar ratio of p-xylene to IPA can be optimized (e.g., 1:2 to 1:5).
-
Seal the reactor and begin stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 160-190 °C) and maintain it for the specified duration (e.g., 2 hours).[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration. The catalyst can potentially be washed, dried, and reused.
-
The liquid product mixture can be analyzed by gas chromatography (GC) to determine the conversion and selectivity.
-
Purification of the desired this compound from the product mixture can be achieved by fractional distillation.
Synthesis Strategy Overview
The synthesis of this compound from p-xylene primarily involves the electrophilic substitution of two isopropyl groups onto the aromatic ring. The choice of catalyst and reaction conditions dictates the pathway and efficiency.
Caption: Alternative catalytic pathways for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. drnerz.com [drnerz.com]
- 5. A Friedel-Crafts Alkylation Of P-Xylene | ipl.org [ipl.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. docsity.com [docsity.com]
comparative analysis of Friedel-Crafts alkylation versus acylation for alkyl xylene synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of alkyl xylenes is a fundamental transformation in organic chemistry, with applications ranging from the production of fine chemicals to the development of pharmaceutical intermediates. Among the various synthetic routes, Friedel-Crafts reactions stand out as a primary method for introducing alkyl chains to the xylene core. This guide provides a comprehensive comparative analysis of two key variations of this reaction: Friedel-Crafts alkylation and Friedel-Crafts acylation followed by reduction. We will delve into the nuances of each method, presenting experimental data, detailed protocols, and visual aids to assist researchers in selecting the optimal synthetic strategy.
Executive Summary
Friedel-Crafts alkylation offers a direct approach to alkyl xylene synthesis but is often plagued by issues of polyalkylation, carbocation rearrangements, and a lack of regioselectivity, leading to mixtures of products. In contrast, Friedel-Crafts acylation provides a more controlled and selective route. The introduction of an acyl group deactivates the aromatic ring, preventing polysubstitution. Furthermore, the acylium ion is not susceptible to rearrangement. Subsequent reduction of the resulting acyl xylene yields the desired alkyl xylene with high purity and regioselectivity. While acylation involves an additional reduction step, the superior control and predictability often make it the preferred method for the synthesis of specific alkyl xylene isomers.
Comparative Analysis: Alkylation vs. Acylation
The choice between Friedel-Crafts alkylation and acylation for the synthesis of a specific alkyl xylene isomer is dictated by the desired product's structure and the inherent characteristics of each reaction.
Key Differences:
-
Polyalkylation: Alkyl groups are activating, making the product more reactive than the starting material. This often leads to the introduction of multiple alkyl groups on the xylene ring, a significant drawback of Friedel-Crafts alkylation.[1] Acyl groups, on the other hand, are deactivating, which effectively prevents further reactions on the acylated xylene, thus avoiding polysubstitution.[1]
-
Carbocation Rearrangement: Friedel-Crafts alkylation proceeds via a carbocation intermediate, which is prone to rearrangement to a more stable carbocation. This can lead to the formation of isomeric products that are different from the one expected from the starting alkyl halide.[1] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement, ensuring the integrity of the introduced alkyl chain's structure.[1]
-
Regioselectivity: The regiochemical outcome of Friedel-Crafts alkylation can be complex and is often governed by a combination of electronic and steric factors, sometimes leading to a mixture of ortho, meta, and para isomers. The reaction is also reversible, which can lead to the formation of the thermodynamically most stable isomer.[1] Friedel-Crafts acylation is generally an irreversible reaction, and its product distribution is kinetically controlled, often favoring the less sterically hindered para-isomer.[1]
Data Presentation: Performance Comparison
The following tables summarize experimental data for the tert-butylation and butyrylation of xylene isomers, highlighting the differences in product distribution and yield between the two methods.
Table 1: Friedel-Crafts tert-Butylation of Xylene Isomers
| Xylene Isomer | Alkylating Agent | Catalyst | Major Product(s) | Yield | Reference |
| m-Xylene | t-Butyl chloride | AlCl₃ | 1,3-Dimethyl-5-tert-butylbenzene | ~90% | [2] |
| o-Xylene | t-Butyl chloride | AlCl₃ | 3,4-Dimethyl-tert-butylbenzene & 2,3-Dimethyl-tert-butylbenzene | Up to 77.5% | |
| p-Xylene | 1-Bromopropane | AlCl₃ | Isopropyl-p-xylene and n-propyl-p-xylene (rearrangement occurs) | Not specified | [3] |
Table 2: Friedel-Crafts Butyrylation of Xylene Isomers followed by Reduction
| Xylene Isomer | Acylating Agent | Catalyst | Acylation Product | Reduction Method | Final Product | Overall Yield | Reference |
| m-Xylene | Butyryl chloride | AlCl₃ | 1-(2,4-Dimethylphenyl)butan-1-one | Clemmensen or Wolff-Kishner | 1-Butyl-2,4-dimethylbenzene | High | [1] |
| o-Xylene | Acetyl chloride | AlCl₃ | 3,4-Dimethylacetophenone | Clemmensen or Wolff-Kishner | 1-Ethyl-3,4-dimethylbenzene | High | |
| p-Xylene | Acetyl chloride | AlCl₃ | 2,5-Dimethylacetophenone | Clemmensen or Wolff-Kishner | 1-Ethyl-2,5-dimethylbenzene | High | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
Protocol 1: Friedel-Crafts tert-Butylation of m-Xylene (Alkylation)
Materials:
-
m-Xylene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-xylene and cool the flask in an ice bath.
-
Slowly add anhydrous aluminum chloride to the cooled m-xylene with continuous stirring.
-
Add tert-butyl chloride dropwise to the mixture over a period of 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and add concentrated HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation.
Protocol 2: Friedel-Crafts Butyrylation of m-Xylene (Acylation)
Materials:
-
m-Xylene
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath.
-
Add a solution of butyryl chloride in dichloromethane dropwise to the stirred suspension.
-
To this mixture, add m-xylene dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 1-(2,4-dimethylphenyl)butan-1-one.
-
Purify the product by vacuum distillation.
Protocol 3: Clemmensen Reduction of 1-(2,4-Dimethylphenyl)butan-1-one
Materials:
-
1-(2,4-Dimethylphenyl)butan-1-one
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution, followed by washing with water and acetone.
-
In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 1-(2,4-dimethylphenyl)butan-1-one.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. Add more concentrated HCl periodically during the reflux.
-
After cooling, separate the toluene layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by distillation to obtain 1-butyl-2,4-dimethylbenzene.
Protocol 4: Wolff-Kishner Reduction of 1-(2,4-Dimethylphenyl)butan-1-one
Materials:
-
1-(2,4-Dimethylphenyl)butan-1-one
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Water
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in diethylene glycol by heating.
-
Add 1-(2,4-dimethylphenyl)butan-1-one and hydrazine hydrate to the hot solution.
-
Heat the mixture to reflux for 1 hour.
-
Remove the condenser and allow the temperature to rise to 190-200°C to distill off water and excess hydrazine.
-
Reattach the condenser and continue to reflux at this temperature for 4 hours.
-
Cool the reaction mixture, add water, and extract with diethyl ether.
-
Wash the ether extract with water and dry over anhydrous potassium carbonate.
-
Filter and evaporate the ether to give 1-butyl-2,4-dimethylbenzene.
Visualizing the Reaction Pathways
The following diagrams illustrate the fundamental mechanisms of Friedel-Crafts alkylation and acylation, as well as a generalized experimental workflow.
Caption: Mechanism of Friedel-Crafts Alkylation.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: General Experimental Workflow.
Conclusion
In the synthesis of alkyl xylenes, both Friedel-Crafts alkylation and acylation followed by reduction are viable pathways. However, for applications demanding high purity and specific isomer formation, the acylation-reduction route is demonstrably superior. The challenges of polyalkylation and carbocation rearrangements inherent to the direct alkylation method often lead to complex product mixtures and lower yields of the desired isomer. In contrast, the deactivating nature of the acyl group and the stability of the acylium ion in the acylation reaction provide excellent control over the synthetic outcome. While this approach requires an additional reduction step, the resulting increase in selectivity and purity often justifies the longer synthetic sequence, particularly in the context of pharmaceutical and fine chemical manufacturing where product integrity is paramount. Researchers should carefully consider the target molecule and the acceptable level of isomeric impurities when choosing between these two powerful synthetic methodologies.
References
Safety Operating Guide
Proper Disposal of 2,5-Diisopropyl-p-xylene: A Guide for Laboratory Professionals
The proper disposal of 2,5-Diisopropyl-p-xylene, an aromatic hydrocarbon, is critical to ensuring laboratory safety and environmental protection. This compound is classified as hazardous, necessitating strict adherence to established protocols for its handling and disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations.
Immediate Safety and Hazard Information
This compound presents several hazards that demand careful management. It is recognized as a serious eye irritant and may cause long-term harmful effects to aquatic life.[1] As with similar aromatic hydrocarbons like xylene, it is a flammable liquid and may be harmful if it comes into contact with skin or is inhaled.[2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical. All handling and preparation for disposal should be conducted within a chemical fume hood to minimize inhalation exposure.[4]
Quantitative Data and Hazard Classification
| Property | Value | Hazard Relevance |
| GHS Hazard Statements | H319, H413 | Causes serious eye irritation, May cause long-lasting harmful effects to aquatic life.[1] |
| Additional Hazards (Xylene Analog) | H226, H304, H312, H332, H315, H335, H412 | Flammable liquid and vapor, May be fatal if swallowed and enters airways, Harmful in contact with skin or if inhaled, Causes skin irritation, May cause respiratory irritation, Harmful to aquatic life with long-lasting effects.[2] |
| Physical State | Liquid | Spills can spread quickly; vapors may form.[4] |
| Appearance | Colorless | |
| Odor | Aromatic | Odor indicates the presence of vapors, but the absence of odor does not guarantee safety.[4] |
| Melting Point/Range | 13 °C / 55.4 °F (for p-Xylene) | May solidify in cool environments.[4] |
| Flash Point | 27 °C / 80.6 °F (for p-Xylene) | Highly flammable; keep away from ignition sources.[5] |
| Waste Classification | Hazardous Waste | Must be disposed of in accordance with federal, state, and local regulations.[6][7] |
Disposal Protocol for this compound
The disposal of this compound must be managed as a hazardous waste stream from "cradle-to-grave," in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[8]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : All waste containing this compound, including pure unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.
-
Segregate Waste Streams : Do not mix this compound waste with other waste types, particularly non-hazardous waste. It should be collected in a dedicated, properly labeled waste container.
Step 2: Waste Accumulation and Storage
-
Select Appropriate Containers : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Waste this compound in Methanol"). The accumulation start date must also be clearly marked.
-
Storage Location : Store the waste container in a designated satellite accumulation area within the laboratory or a central accumulation area.[9] The storage area must be a secondary containment system (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Safety Precautions : Keep the waste container closed at all times, except when adding waste. Store away from sources of ignition such as heat, sparks, and open flames.[3] Ensure the storage area is well-ventilated.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is nearly full or the accumulation time limit is approaching (typically 90 or 180 days depending on generator status), contact your institution's EHS department to schedule a pickup.[9]
-
Documentation : Complete all necessary waste disposal paperwork as required by your institution and the waste disposal vendor. This will likely include a hazardous waste manifest.
-
Disposal Method : The ultimate disposal will be handled by a licensed hazardous waste management company. The most common method for this type of chemical waste is controlled incineration at a permitted facility.[6] Do not pour this compound down the drain or dispose of it in regular trash.[4][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. This compound | C14H22 | CID 25211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. mckinnonmaterials.com [mckinnonmaterials.com]
- 7. carlroth.com [carlroth.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Essential Safety and Logistics for Handling 2,5-Diisopropyl-p-xylene
Hazard Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,5-Diisopropyl-p-xylene is classified as a substance that causes serious eye irritation and may have long-lasting harmful effects on aquatic life[1]. As with similar aromatic hydrocarbons, it should be treated as a flammable liquid.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing. | To protect against serious eye irritation from splashes or vapors. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for any signs of degradation or perforation before use. - Lab Coat: A flame-resistant lab coat or apron worn over personal clothing. - Footwear: Closed-toe shoes are required. | To prevent skin contact, which may cause irritation. The use of appropriate glove material is critical for chemical resistance. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To avoid inhalation of vapors, which can cause respiratory irritation. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.
-
Ensure all containers are properly labeled with the chemical name and associated hazards.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
-
Store separately from oxidizing agents and other incompatible materials.
Disposal Plan
The disposal of this compound and its contaminated waste must be managed in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not pour down the drain or dispose of in general trash.
-
Empty containers may retain product residue and should be treated as hazardous waste.
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
